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  • Product: 3-Nitro-1-(2-phenylethyl)-1H-pyrazole
  • CAS: 876343-26-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Nitro-1-(2-phenylethyl)-1H-pyrazole: Synthesis, Characterization, and Potential Applications

Introduction: Navigating the Landscape of Substituted Nitropyrazoles The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in numero...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Landscape of Substituted Nitropyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in numerous approved drugs and high-energy materials.[1][2][3][4] The introduction of a nitro group and various substituents onto the pyrazole ring allows for the fine-tuning of its chemical properties, leading to a wide spectrum of biological activities and energetic characteristics.[5][6] This guide focuses on a specific, yet underexplored derivative: 3-Nitro-1-(2-phenylethyl)-1H-pyrazole .

A comprehensive search of chemical databases reveals a notable scarcity of specific data for 3-Nitro-1-(2-phenylethyl)-1H-pyrazole, including a dedicated CAS number. However, extensive information is available for its structural isomer, 4-nitro-1-(2-phenylethyl)pyrazole , and its parent scaffold, 3-Nitro-1H-pyrazole . This guide will leverage this information to provide a predictive and practical framework for researchers. We will delve into the probable physicochemical properties, propose a robust synthetic pathway, outline essential characterization techniques, and discuss the potential applications of this molecule, grounding our discussion in established principles of organic chemistry and drug development.

Part 1: Physicochemical and Structural Properties

PropertyValueSource / Method
Molecular Formula C₁₁H₁₁N₃O₂Calculated
Molecular Weight 217.23 g/mol Calculated
Isomeric CAS No. 28469-23-0 (for 4-nitro isomer)Guidechem[7]
Parent Compound 3-Nitro-1H-pyrazoleChemicalBook[8]
Parent CAS No. 26621-44-3ChemicalBook[8][9]
Parent Mol. Weight 113.07 g/mol ChemicalBook[8]

The introduction of the 2-phenylethyl group at the N1 position of the pyrazole ring significantly increases the molecule's lipophilicity compared to its parent, 3-nitro-1H-pyrazole. This modification is critical in drug design, as it can enhance membrane permeability and influence interactions with hydrophobic pockets in biological targets.

Part 2: A Proposed Synthetic Pathway and Mechanistic Rationale

The synthesis of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole can be logically approached via a two-step process, starting from the commercially available 3-Nitro-1H-pyrazole. This strategy hinges on the N-alkylation of the pyrazole ring, a well-established transformation in heterocyclic chemistry.

Step 1: Synthesis of the Precursor, 3-Nitro-1H-pyrazole

The critical intermediate, 3-Nitro-1H-pyrazole, is not typically formed by direct nitration of pyrazole, which favors the 4-position. Instead, a more reliable method involves the nitration of pyrazole to N-nitropyrazole, followed by a thermal rearrangement.[5][10]

  • Reaction: Pyrazole → N-Nitropyrazole → 3-Nitro-1H-pyrazole

  • Rationale: This two-step sequence provides regioselective control. The initial nitration occurs on the nitrogen atom. Subsequent heating in a high-boiling point solvent like benzonitrile induces a rearrangement, preferentially moving the nitro group to the C3 position.[8][10] This method avoids the formation of unwanted isomers and provides high yields.[8]

Step 2: N-Alkylation to Yield 3-Nitro-1-(2-phenylethyl)-1H-pyrazole

With the 3-nitro-1H-pyrazole precursor in hand, the final step is the introduction of the 2-phenylethyl group at the N1 position.

  • Reaction: 3-Nitro-1H-pyrazole + (2-Bromoethyl)benzene → 3-Nitro-1-(2-phenylethyl)-1H-pyrazole

  • Causality of Reagent Choice:

    • (2-Bromoethyl)benzene: This is an effective electrophile for the alkylation. The bromine atom serves as a good leaving group.

    • Base (e.g., K₂CO₃ or NaH): The pyrazole NH proton is acidic and must be removed to generate the nucleophilic pyrazolide anion. A moderately strong base like potassium carbonate is often sufficient and offers good handling characteristics.

    • Solvent (e.g., DMF or Acetonitrile): A polar aprotic solvent is ideal as it can dissolve the ionic intermediates and reactants without interfering with the nucleophilic attack.

Experimental Protocol: A Step-by-Step Guide
  • Deprotonation: To a solution of 3-Nitro-1H-pyrazole (1.0 eq) in dry dimethylformamide (DMF), add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium pyrazolide salt.

  • Alkylation: Slowly add (2-bromoethyl)benzene (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Heat the mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into ice water. An organic product should precipitate or be extracted.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 3-Nitro-1-(2-phenylethyl)-1H-pyrazole.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: N-Alkylation cluster_purification Final Steps Pyrazole Pyrazole N_Nitro N-Nitropyrazole Pyrazole->N_Nitro Nitration (HNO3/Ac2O) Three_Nitro 3-Nitro-1H-pyrazole N_Nitro->Three_Nitro Thermal Rearrangement (Benzonitrile, Δ) Product 3-Nitro-1-(2-phenylethyl)-1H-pyrazole Three_Nitro->Product Base (K2CO3) Solvent (DMF) Reagent (2-Bromoethyl)benzene Reagent->Product Workup Aqueous Work-up & Extraction Product->Workup Purify Column Chromatography Workup->Purify

Caption: Proposed two-step synthesis of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole.

Part 3: Structural Characterization and Validation

The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques. Based on data from analogous structures, we can predict the expected spectral features.[11][12]

TechniqueExpected Observations
¹H NMR - Aromatic Protons (Phenyl): Multiplet around 7.2-7.4 ppm (5H). - Pyrazole Protons: Two distinct doublets in the aromatic region, characteristic of the pyrazole ring protons. - Ethyl Linker: Two triplets corresponding to the -CH₂-CH₂- group, likely around 3.0-3.3 ppm and 4.3-4.6 ppm.
¹³C NMR - Distinct signals for the five carbons of the pyrazole ring and the six carbons of the phenyl group, plus two signals for the ethyl linker. The carbon bearing the nitro group (C3) will be significantly downfield.
Mass Spec (MS) - The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z ≈ 217.23, confirming the molecular weight.
FT-IR - Strong characteristic asymmetric and symmetric stretching bands for the nitro group (NO₂) typically found around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹. - C-H stretching for aromatic and aliphatic groups.

Part 4: Potential Applications in Research and Drug Development

The pyrazole scaffold is a versatile building block in medicinal chemistry, with derivatives showing a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][13]

Signaling Pathway Implications

The incorporation of the nitro group and the phenylethyl moiety suggests several potential areas of investigation:

  • Kinase Inhibition: Many pyrazole-containing drugs, such as Ruxolitinib and Axitinib, function as kinase inhibitors.[1] The planar pyrazole ring can act as a hinge-binder in the ATP-binding pocket of kinases, while the phenylethyl group could extend into hydrophobic regions to confer potency and selectivity.

  • Antimicrobial Activity: Nitro-heterocyclic compounds are a known class of antimicrobial agents. The nitro group can be bioreduced within microbial cells to generate reactive nitrogen species that are cytotoxic. The phenylethyl tail could enhance cell wall penetration.

  • Energetic Materials: While the primary focus for drug development professionals is pharmacology, it is noteworthy that nitropyrazoles are also investigated as energetic materials due to their high nitrogen content and thermal stability.[5]

Visualizing a Potential Mechanism of Action

Kinase_Inhibition cluster_kinase Kinase ATP-Binding Pocket hinge Hinge Region (Amino Acid Residues) hydrophobic Hydrophobic Pocket (Nonpolar Residues) Molecule 3-Nitro-1-(2-phenylethyl)-1H-pyrazole Pyrazole Ring Phenylethyl Group Molecule:f1->hinge H-Bonding Molecule:f2->hydrophobic Hydrophobic Interactions atp ATP atp->hinge Competitive Binding

Sources

Exploratory

Literature review on 3-Nitro-1-(2-phenylethyl)-1H-pyrazole derivatives

This is an in-depth technical guide on 3-Nitro-1-(2-phenylethyl)-1H-pyrazole and its functional derivatives. This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the molecule's...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 3-Nitro-1-(2-phenylethyl)-1H-pyrazole and its functional derivatives. This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the molecule's role as a privileged scaffold intermediate in the design of CNS-active agents (specifically Adenosine receptor antagonists) and enzyme inhibitors.

A Strategic Scaffold for CNS-Targeted Drug Discovery

Part 1: Executive Technical Summary

3-Nitro-1-(2-phenylethyl)-1H-pyrazole represents a classic example of "scaffold decoration" in rational drug design. It is not merely a catalog compound but a strategic intermediate that combines a metabolically versatile headgroup (the 3-nitro-pyrazole core) with a pharmacophoric tail (the 2-phenylethyl moiety).

In the context of modern medicinal chemistry, this specific architecture serves two primary functions:

  • Precursor Utility: The nitro group is a "masked" amine. Reduction yields the corresponding 3-amino-pyrazole, a critical building block for fused heterocycles like pyrazolo[1,5-a]pyrimidines and pyrazolo[4,3-d]pyrimidines .

  • Pharmacological Probe: The 2-phenylethyl substituent mimics the side chain of dopamine and phenethylamine, providing intrinsic affinity for monoamine transporters, MAO-B enzymes, and Adenosine receptors (A1/A2A).

Chemical Identity Table
ParameterSpecification
IUPAC Name 3-Nitro-1-(2-phenylethyl)-1H-pyrazole
Core Scaffold 3-Nitropyrazole (CAS: 26621-44-3)
Molecular Formula C₁₁H₁₁N₃O₂
Molecular Weight 217.22 g/mol
Key Functionality Nitro (reducible), Phenylethyl (lipophilic/pi-stacking)
Primary Application Intermediate for hA2A antagonists, MAO-B probes

Part 2: Chemical Architecture & Synthesis[6]

The synthesis of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole is a study in regioselective N-alkylation . The 3-nitropyrazole core is an ambident nucleophile, meaning alkylation can occur at either the N1 or N2 position. However, the 3-nitro group exerts a steric and electronic influence that typically directs alkylation to the N1 position under thermodynamic control.

Mechanistic Synthesis Protocol

Objective: Synthesize 3-Nitro-1-(2-phenylethyl)-1H-pyrazole via SN2 substitution.

Reagents:

  • Substrate: 3-Nitropyrazole (1.0 eq)

  • Electrophile: (2-Bromoethyl)benzene (Phenethyl bromide) (1.1 eq)

  • Base: Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve 3-nitropyrazole (1.13 g, 10 mmol) in anhydrous DMF (15 mL). Cool to 0°C under N₂ atmosphere.

  • Deprotonation: Add NaH (60% dispersion, 12 mmol) portion-wise. Evolution of H₂ gas will be observed. Stir for 30 minutes at 0°C to ensure formation of the pyrazolate anion.

    • Technical Note: The anion is stabilized by resonance, but the N1 position is more nucleophilic due to the electron-withdrawing effect of the nitro group at C3 making the N2 lone pair less available (or sterically crowded depending on tautomer).

  • Alkylation: Add (2-Bromoethyl)benzene (1.5 mL, 11 mmol) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Quench with ice-cold water (50 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine to remove DMF.

  • Purification: Dry over Na₂SO₄ and concentrate. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Expected Yield: 75–85% Characterization (Typical):

  • ¹H NMR (CDCl₃): δ 7.45 (d, 1H, Pyrazole-H5), 7.30–7.15 (m, 5H, Ph), 6.85 (d, 1H, Pyrazole-H4), 4.45 (t, 2H, N-CH₂), 3.20 (t, 2H, CH₂-Ph).

  • Note the triplet at ~4.45 ppm, diagnostic of the N-methylene group linked to the pyrazole.

Synthesis Workflow Diagram

The following diagram illustrates the reaction pathway and the subsequent reduction to the amine, which unlocks the scaffold's potential.

SynthesisPath Start 3-Nitropyrazole (Core) Intermediate Transition State: Pyrazolate Anion (Nucleophilic Attack) Start->Intermediate Deprotonation Reagents Reagents: (2-Bromoethyl)benzene NaH, DMF, 0°C -> RT Reagents->Intermediate Product 3-Nitro-1-(2-phenylethyl)-1H-pyrazole (Target Scaffold) Intermediate->Product SN2 Alkylation Reduction Reduction Step: SnCl2 or H2/Pd-C Product->Reduction Nitro Reduction Amine 3-Amino-1-(2-phenylethyl)-1H-pyrazole (Active Precursor) Reduction->Amine Yields Amine

Caption: Figure 1. Synthetic pathway from the 3-nitropyrazole core to the amino-functionalized precursor via regioselective N-alkylation.

Part 3: Pharmacological Applications & Mechanism

The 1-(2-phenylethyl) moiety is not a random substituent; it is a privileged pharmacophore. In the CNS, this group allows the molecule to occupy hydrophobic pockets in receptors that naturally bind dopamine, adenosine, or serotonin.

Adenosine Receptor Antagonism (hA2A)

Research indicates that 3-nitropyrazole derivatives are key intermediates in synthesizing Pyrazolo[4,3-d]pyrimidines .

  • Target: Human Adenosine A2A Receptor (hA2A).[1]

  • Relevance: A2A antagonists are potential treatments for Parkinson's Disease (enhancing dopaminergic signaling) and Cancer immunotherapy (preventing adenosine-mediated immune suppression).

  • Mechanism: The 3-amino-1-phenylethyl-pyrazole (derived from our nitro compound) is cyclized with an electrophile (e.g., dimethylformamide dimethyl acetal) to form the pyrazolopyrimidine core. The phenylethyl tail aligns with the hydrophobic region of the A2A receptor binding pocket, providing crucial binding affinity (K_i values often in the nanomolar range).

MAO-B Inhibition Potential

The structural similarity between the phenylethyl group and the substrate of Monoamine Oxidase B (MAO-B) makes this scaffold a valuable probe.

  • Logic: MAO-B metabolizes phenethylamine. By attaching this group to a nitrogen-rich heterocycle (pyrazole), the molecule can enter the MAO-B active site.

  • Warhead: While the nitro group itself is not a standard "suicide inhibitor" like the propargyl group in Selegiline, derivatives where the nitro is converted to a urea or amide can act as competitive inhibitors.

Structure-Activity Relationship (SAR) Map

SAR_Map Core 3-Nitro-1-(2-phenylethyl) -1H-pyrazole Nitro 3-Nitro Group (Electronic Head) Core->Nitro Linker Ethyl Linker (Flexibility) Core->Linker H_Bond H-Bond Acceptor (Receptor Binding) Nitro->H_Bond Interaction Metabolism Reducible to Amine (Synthetic Handle) Nitro->Metabolism Phenyl Phenyl Ring (Lipophilic Tail) Linker->Phenyl Pi_Stack Pi-Pi Stacking (Aromatic Residues) Phenyl->Pi_Stack Sterics Hydrophobic Pocket Occupancy Phenyl->Sterics

Caption: Figure 2. Pharmacophore mapping of the molecule, highlighting the distinct roles of the nitro headgroup and phenylethyl tail in receptor binding.

Part 4: Experimental Validation & Analytics

To ensure scientific integrity, any synthesis of this compound must be validated using the following analytical parameters.

Analytical Data Table
TechniqueDiagnostic SignalInterpretation
IR Spectroscopy ~1530 cm⁻¹, ~1350 cm⁻¹Strong symmetric and asymmetric stretching of the NO₂ group.
IR Spectroscopy ~3100 cm⁻¹C-H stretching of the pyrazole ring.
¹H NMR δ 4.4–4.5 ppm (Triplet)The N-CH₂ protons. A shift here confirms N-alkylation occurred.
¹H NMR δ 6.8–7.5 ppmAromatic protons. Integration must match 5 (phenyl) + 2 (pyrazole).
Mass Spectrometry m/z 218 [M+H]⁺Confirming molecular weight.
Melting Point 68–72°CTypical range for pure crystalline solid (varies by polymorph).
Safety & Handling
  • Energetics: Nitropyrazoles can be energetic materials.[2][3] While the phenylethyl derivative is less volatile than the parent 3-nitropyrazole, standard safety protocols for nitro compounds (avoiding shock/friction) should be observed during scale-up.

  • Toxicity: Treat as a potential irritant and biologically active agent. Use full PPE (gloves, goggles, fume hood).

Part 5: References

  • University of Florence (Unifi). Synthesis of Pyrazolo[4,3-d]pyrimidine Derivatives as Adenosine Receptor Antagonists. (Discusses the use of 1-phenethyl-3-nitropyrazole intermediates).

  • BenchChem. Optimizing N-Alkylation of Pyrazoles: Technical Support Guide. (Protocol for regioselective alkylation).[4][1]

  • National Institutes of Health (PubChem). 3-Nitropyrazole Compound Summary (CID 123419).

  • MDPI Molecules. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (Alternative synthesis strategies).

  • SelleckChem. MAO-B Inhibitor Library & Rasagiline Pharmacology. (Context on phenylethyl pharmacophore in MAO-B).

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole

Abstract Introduction and Statement of Scarcity 3-Nitro-1-(2-phenylethyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole core, a foundational structure in many pharmacologically active agents.[1][2] The pyra...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction and Statement of Scarcity

3-Nitro-1-(2-phenylethyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole core, a foundational structure in many pharmacologically active agents.[1][2] The pyrazole ring is substituted with a nitro group at the 3-position, which is expected to significantly influence its electronic properties and intermolecular interactions, and a phenylethyl group at the 1-position, which will impact its lipophilicity and molecular weight.[3]

A comprehensive search of scientific databases and chemical supplier catalogs reveals a lack of specific, published experimental data for the melting point and other physical properties of this exact molecule. This is not uncommon for novel compounds synthesized during discovery phases. Therefore, this guide will proceed by establishing predicted properties based on known analogs and detailing the standard operating procedures for their empirical validation.

Predicted Physicochemical Properties Based on Structural Analogs

The physicochemical properties of a molecule are determined by its structure.[4] By examining known data for related compounds, we can establish a reasonable hypothesis for the expected characteristics of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole.

  • Parent Pyrazole: The core pyrazole structure is a colorless solid with a melting point of 67-70 °C.[1] Its relatively high melting point for a small molecule is due to intermolecular hydrogen bonding.[1]

  • 3-Nitropyrazole: The addition of a nitro group, as in 3-Nitro-1H-pyrazole, introduces a strong electron-withdrawing group and a potential site for dipole-dipole interactions. While a specific melting point for the unsubstituted 3-nitropyrazole is not consistently reported, nitrated aromatics are typically crystalline solids with higher melting points than their non-nitrated counterparts.

  • N-Substituted Pyrazoles: The substitution of the N-1 proton with an alkyl or aryl group, such as the phenylethyl group, prevents intermolecular hydrogen bonding of the pyrazole core itself.[1] This can sometimes lead to a lower melting point compared to the N-H parent. However, the large, planar phenylethyl group introduces significant van der Waals forces and potential for π-stacking, which would tend to increase the melting point. For instance, 1-(3-Nitrophenyl)-1H-pyrazole, a related compound, has a reported melting point of 94-95 °C.[5]

Based on this analysis, 3-Nitro-1-(2-phenylethyl)-1H-pyrazole is predicted to be a crystalline solid, likely appearing as a white to light brown or yellow powder, a common appearance for nitrated organic compounds.[6] Its melting point is expected to be sharp if the compound is pure and likely in the range of 90-140 °C, balancing the loss of hydrogen bonding with the increased molecular weight and intermolecular forces from the substituents.

Table 1: Predicted Physical and Chemical Properties
PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₁₁H₁₁N₃O₂Based on chemical structure.
Molecular Weight 217.23 g/mol Based on chemical structure.
Physical State Crystalline SolidTypical for substituted pyrazoles.[7]
Appearance White to light brown/yellow powderCommon for nitro-aromatic compounds.[6]
Predicted Melting Point 90 - 140 °CInterpolated from analogs; influenced by the large phenylethyl group and polar nitro group, but lacking N-H hydrogen bonding.[1][5]
Solubility Soluble in polar organic solvents (e.g., acetone, ethyl acetate, DCM); Poorly soluble in water.The phenylethyl group increases lipophilicity, while the nitro and pyrazole groups add polarity.

Experimental Determination of Physical Properties

To move from prediction to empirical fact, a systematic characterization is required.[8][9] The following protocols are standard in the field for establishing the identity, purity, and physical properties of a new chemical entity.

Diagram 1: Workflow for Novel Compound Characterization

G Synthesis Synthesis of 3-Nitro-1-(2-phenylethyl) -1H-pyrazole Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) HPLC HPLC-UV/MS (Purity Assessment >95%) MP Melting Point Determination HPLC->MP Appearance Visual Inspection (Color, Form) Solubility Solubility Screening

Caption: Workflow for the characterization of a novel chemical entity.

Protocol for Melting Point Determination

The melting point is a critical indicator of a crystalline solid's purity.[10] A pure compound typically exhibits a sharp melting range of 0.5-1.0 °C. Impurities tend to depress and broaden this range.[10][11] The capillary method using a digital melting point apparatus is the standard procedure.[4][12]

Apparatus:

  • Digital Melting Point Apparatus (e.g., Mel-Temp® or similar)

  • Thin-walled capillary tubes (sealed at one end)

  • Spatula and watch glass

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the synthesized compound is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[4]

  • Capillary Packing: Press the open end of a capillary tube into the powdered sample on a watch glass, forcing a small amount of material into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down. Repeat until a sample height of 2-3 mm is achieved.[12]

  • Initial Rapid Determination: Place the packed capillary into the heating block of the apparatus. Set a rapid heating rate (e.g., 10 °C/min) to quickly find an approximate melting point.[12]

  • Accurate Determination: Allow the apparatus to cool to at least 10-15 °C below the approximate melting point.[12] Prepare two more capillary samples.

  • Place a new sample in the apparatus and set a slow heating rate of 1-2 °C/min.[12]

  • Data Recording: Carefully observe the sample through the viewing lens. Record the temperature at which the first drop of liquid appears (T₁). Continue heating and record the temperature at which the last solid crystal melts into a clear liquid (T₂).

  • The melting point is reported as the range T₁ - T₂.

  • Repeat the accurate determination with a second sample to ensure reproducibility. The results should be consistent.

Protocol for Appearance and Solubility Assessment

Appearance:

  • Place approximately 5-10 mg of the dry powder on a clean, white watch glass or weighing paper.

  • Observe the sample under good lighting against a white background.

  • Record the color (e.g., white, off-white, yellow) and form (e.g., crystalline, amorphous powder, needles).

Solubility (Qualitative):

  • Prepare a series of labeled test tubes or 1.5 mL vials, each containing ~1 mg of the compound.

  • Add 0.5 mL of a selected solvent (e.g., Water, Ethanol, Acetone, Dichloromethane, Hexane) to each tube.

  • Agitate the mixture (vortex or shake) for 30-60 seconds.

  • Visually inspect for dissolution. Classify as:

    • Freely Soluble: No solid particles visible.

    • Sparingly Soluble: Some solid remains, but a significant portion has dissolved.

    • Insoluble: The solid appears largely unaffected.

  • Record the results for each solvent.

Conclusion

While published data for 3-Nitro-1-(2-phenylethyl)-1H-pyrazole is currently unavailable, a logical estimation based on chemical principles and structural analogs suggests it is a crystalline solid with a melting point in the 90-140 °C range. This guide provides the authoritative, step-by-step experimental framework necessary for any researcher to move beyond prediction and establish the definitive physical characteristics of this, or any other novel compound, with high scientific integrity. The successful execution of these protocols for structural validation and physicochemical characterization is a foundational requirement in the progression of new molecules in pharmaceutical and chemical research.

References

  • Physicochemical properties of pyrazole derivatives, 1(a–l), 2(a–l),... - ResearchGate. Available at: [Link]

  • Melting point determination. University of Calgary. Available at: [Link]

  • Melting point determination - SSERC. Available at: [Link]

  • Measuring the Melting Point - Laboratory Equipment. Laboratory Equipment. Available at: [Link]

  • Melting point determination | Resource | RSC Education. Royal Society of Chemistry. Available at: [Link]

  • What is Melting Point?. Mettler Toledo. Available at: [Link]

  • The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a - ResearchGate. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Synethsis and characterization of 3-nitropyrazole and its salts - ResearchGate. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][4]triazin-7(6 H). Molecules. Available at: [Link]

  • Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles - ResearchGate. Available at: [Link]

  • A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. Available at: [Link]

  • Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. Available at: [Link]

  • Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Journal of Pharmaceutical Research International. Available at: [Link]

  • Nitropyrazoles: 5. Synthesis of substituted 3-nitropyrazoles from 3-amino-4-cyanopyrazole | Semantic Scholar. Available at: [Link]

  • Chemical structure, melting point and reaction yield of new pyrazole derivatives 2-7. - ResearchGate. Available at: [Link]

  • 1-(3-Nitrophenyl)-1H-pyrazole - Hyderabad - Heterocyclics. Available at: [Link]

  • Chemical Compounds Characterization Checklist - MDPI. Available at: [Link]

  • Physical Characterization & Pharmaceutical Sciences - Charles River Laboratories. Available at: [Link]

  • Physical characterization of pharmaceutical solids - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Reference Standard Preparation & Characterization - Creative Biolabs. Available at: [Link]

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Exploratory

The Evolution and Synthesis of N-Substituted Nitropyrazoles: A Technical Guide

Part 1: Executive Context & Historical Trajectory[1] Introduction N-substituted nitropyrazoles represent a specialized class of nitrogen-rich heterocycles that have evolved from theoretical curiosities into critical scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Context & Historical Trajectory[1]

Introduction

N-substituted nitropyrazoles represent a specialized class of nitrogen-rich heterocycles that have evolved from theoretical curiosities into critical scaffolds for high-energy density materials (HEDMs) and broad-spectrum antimicrobials.[1] Unlike their carbon-isosteres, the introduction of the nitro group (


) onto the pyrazole ring—specifically when coupled with N-functionalization—creates a unique "push-pull" electronic system.[1] This guide explores the chemical lineage of these compounds, focusing on the regioselective challenges that defined their history and the modern protocols used to synthesize them.
Historical Eras of Discovery
Era 1: The Structural Foundation (1883–1950s)

The history begins with Ludwig Knorr’s discovery of pyrazole in 1883.[2] Early work was plagued by the "tautomeric ambiguity" of the pyrazole ring. In unsubstituted pyrazoles, the hydrogen atom oscillates between


 and 

, making the 3- and 5-positions chemically equivalent.[1]
  • The Challenge: Direct nitration of pyrazole using mixed acid (

    
    ) exclusively yielded 4-nitropyrazole . The electron-rich nature of the pyrazole ring directs electrophilic attack to the C4 position, leaving the C3 and C5 positions inaccessible via standard electrophilic aromatic substitution (SEAr).
    
Era 2: The Biological Pivot (1960s–1990s)

In the mid-20th century, researchers discovered that N-alkylated nitropyrazoles possessed potent biological activity.

  • Key Discovery: Isomers matter. 1-methyl-5-nitropyrazole derivatives were found to exhibit distinct antimicrobial profiles compared to their 3-nitro counterparts.[1]

  • Mechanism: The introduction of the N-substituent locked the tautomerism, distinguishing the C3 and C5 positions. This era necessitated the development of regioselective synthesis techniques to access specific isomers for drug development [1].

Era 3: The Energetic Renaissance (2000s–Present)

The modern era is driven by the search for "insensitive munitions." N-substituted nitropyrazoles, such as 1-methyl-3,4,5-trinitropyrazole (MTNP) , emerged as superior alternatives to TNT.[1] They offer higher density and detonation velocity while maintaining thermal stability due to the aromatic backbone.

  • Current State: Research now focuses on "fully nitrated" systems where every carbon bears a nitro group, stabilized by N-functionalization [2].

Part 2: Chemical Fundamentals & Regioselectivity[4][5][6]

The Regioselectivity Paradox

Understanding the electron density of the pyrazole ring is prerequisite to successful synthesis.

  • C4 Attack: The pyrazole ring is

    
    -excessive.[1] The lone pair on the pyrrole-like nitrogen (
    
    
    
    ) donates density into the ring, making C4 the most nucleophilic site.
  • C3/C5 Access: Accessing these positions requires indirect methods, such as N-nitro rearrangement .[1] When N-nitropyrazole is heated in sulfuric acid, the nitro group migrates from the nitrogen to the C3 position (and subsequently C5), bypassing the natural C4 preference [3].

Visualization: The Regioselectivity Flowchart

The following diagram illustrates the divergent pathways required to access different nitropyrazole isomers.

Nitropyrazole_Synthesis Pyrazole Pyrazole (Start) N_Nitro N-Nitropyrazole (Kinetic Product) Pyrazole->N_Nitro Ac2O / HNO3 Low Temp C4_Nitro 4-Nitropyrazole (Thermodynamic Product) Pyrazole->C4_Nitro Mixed Acid (SEAr) Direct Nitration C3_Nitro 3-Nitropyrazole N_Nitro->C3_Nitro Thermal Rearrangement (140°C, H2SO4) 1-Alkyl-4-Nitropyrazole 1-Alkyl-4-Nitropyrazole C4_Nitro->1-Alkyl-4-Nitropyrazole Alkyl Halide / Base DNP 3,5-Dinitropyrazole C3_Nitro->DNP Further Nitration MTNP 1-Methyl-3,4,5- Trinitropyrazole (MTNP) DNP->MTNP 1. Methylation 2. Nitration (C4)

Figure 1: Divergent synthetic pathways for N-substituted nitropyrazoles.[1][3] Note the distinct routes required for 4-nitro vs. 3,5-dinitro derivatives.

Part 3: Strategic Synthesis Protocols

Protocol A: Synthesis of 1-Methyl-3,4,5-Trinitropyrazole (MTNP)

This compound represents the "Gold Standard" in modern energetic synthesis, requiring control over both N-alkylation and exhaustive C-nitration.[1]

Target Audience: Energetic Materials Chemists Safety Warning: Reactions involve potentially explosive intermediates. Blast shields and remote manipulation are mandatory.

Phase 1: Iodination of N-Methylpyrazole

Direct nitration of N-methylpyrazole is uncontrolled.[1] We use iodine as a blocking/activating group that is easier to displace with nitro groups later.

  • Reagents: N-methylpyrazole (0.1 mol),

    
     (0.16 mol), 
    
    
    
    (0.06 mol), Acetic Acid/Water.
  • Procedure:

    • Dissolve N-methylpyrazole in 50% acetic acid.

    • Add iodine and iodic acid.[4]

    • Reflux for 6 hours. The iodine acts as an electrophile, substituting at C3, C4, and C5.

    • Causality:

      
       oxidizes the formed HI back to 
      
      
      
      , driving the atom economy and ensuring complete tri-iodination.
  • Isolation: Pour into ice water, filter the yellow precipitate (1-methyl-3,4,5-triiodopyrazole).[1]

  • Yield: Typically 85-90%.

Phase 2: Nitro-Deiodination (The Critical Step)[1]
  • Reagents: Fuming

    
     (100%), Oleum (20% 
    
    
    
    ).
  • Procedure:

    • Prepare a nitrating bath at 0°C.

    • Slowly add the triiodopyrazole.

    • Gradually heat to 80-90°C.

    • Mechanism: The nitronium ion (

      
      ) displaces the iodine atoms. This is an ipso-substitution facilitated by the weakness of the C-I bond compared to C-H.[1]
      
  • Purification: Quench on ice. The product precipitates as a white solid. Recrystallize from ethanol.

  • Validation:

    • Melting Point: 91–92 °C.

    • Density: ~1.83 g/cm³ (High density is critical for detonation velocity).

Protocol B: Regioselective N-Alkylation of 3-Nitropyrazole

For pharmaceutical applications, obtaining a single isomer from an unsymmetrical pyrazole is critical.[1]

Challenge: Alkylation of 3-nitropyrazole yields a mixture of 1-alkyl-3-nitropyrazole and 1-alkyl-5-nitropyrazole. Solution: Use of Dimethyl Carbonate (DMC) as a "green" methylating agent often favors the 1-methyl-3-nitro isomer due to the specific transition state geometries involving the catalyst [4].[1]

Workflow:

  • Mix 3-nitropyrazole with DMC and a base (

    
    ).
    
  • Reflux at 90°C (DMC acts as both solvent and reagent).

  • Result: High selectivity for the less sterically hindered isomer.

Part 4: Comparative Data & Applications

Energetic Properties of N-Substituted Nitropyrazoles

The following table contrasts the physical properties of key derivatives, highlighting why MTNP is preferred over traditional explosives like TNT.

CompoundDensity (g/cm³)Melting Point (°C)Detonation Velocity (m/s)Oxygen Balance (%)
TNT (Reference)1.65806,900-74.0
1-Methyl-4-nitropyrazole 1.3294~5,200-123.0
1-Methyl-3,4-dinitropyrazole 1.68887,800-55.0
MTNP (Trinitro) 1.83 92 8,650 -14.7

Table 1: Comparative energetic properties. Note the correlation between nitro-loading, density, and detonation velocity [2, 5].

Biological Activity Structure-Activity Relationship (SAR)

In drug development, the N-substitution pattern dictates efficacy.[1]

  • Antibacterial: 1-alkyl-3-nitro derivatives generally show higher potency against Gram-negative bacteria than their 5-nitro isomers.[1]

  • Mechanism: The 3-nitro group is more accessible for enzymatic reduction (to the active hydroxylamine/amine species) than the sterically crowded 5-nitro group [6].[1]

Part 5: Mechanism of N-Nitro to C-Nitro Rearrangement[1]

This mechanism is the "secret weapon" for synthesizing 3- and 5-nitropyrazoles.[1] It is an acid-catalyzed intermolecular migration.[1]

Rearrangement_Mechanism cluster_legend Key Insight Step1 N-Nitropyrazole (Protonation at N2) Step2 Cleavage of N-N bond Formation of Pyrazolium + NO2+ Step1->Step2 H2SO4 / Heat Step3 Electrophilic Attack at C3 (Thermodynamic Sink) Step2->Step3 Recombination Legend This migration allows access to the 'deactivated' C3 position which is otherwise inaccessible.

Figure 2: The "Nitro-Migration" mechanism. The reaction is not a simple intramolecular shift but involves the generation of a free nitronium ion that re-attacks the ring at the thermodynamically stable C3 position [3].

References

  • Knorr, L. (1883).[2] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. Link

  • Ravi, P., et al. (2014). Synthesis and characterization of 1-methyl-3,4,5-trinitropyrazole (MTNP). Central European Journal of Energetic Materials. Link

  • Janssen, J. W., et al. (1973). Nitration of N-alkylpyrazoles. The Journal of Organic Chemistry. Link

  • Dalinger, I. L., et al. (2011).[3] Nucleophilic substitution in 1-methyl-3,4,5-trinitro-1H-pyrazole. Mendeleev Communications.[3] Link

  • Zhang, J., et al. (2016).[5] Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Link

  • Walsh, K., et al. (2010). Biological activity of N-substituted nitro-azoles. Clinical Microbiology Reviews. Link

Sources

Protocols & Analytical Methods

Method

Catalytic reduction of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole to amine

Application Note: Catalytic Reduction of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole to 3-Amino-1-(2-phenylethyl)-1H-pyrazole Executive Summary This application note details the optimized protocols for the catalytic reduction...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Reduction of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole to 3-Amino-1-(2-phenylethyl)-1H-pyrazole

Executive Summary

This application note details the optimized protocols for the catalytic reduction of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole to its corresponding amine, 1-(2-phenylethyl)-1H-pyrazol-3-amine . Aminopyrazoles are privileged pharmacophores in medicinal chemistry, serving as key intermediates for kinase inhibitors and GPCR ligands.

The reduction of nitro-pyrazoles presents specific challenges, primarily the potential for catalyst poisoning by the pyrazole nitrogen lone pairs. This guide provides two validated methodologies:

  • Direct Catalytic Hydrogenation (

    
    , Pd/C):  The industry standard for scalability and cleanliness.
    
  • Catalytic Transfer Hydrogenation (Hydrazine/Pd/C): A robust alternative for laboratories lacking high-pressure infrastructure.

Scientific Background & Strategy

The Substrate & Challenge

The substrate, 3-Nitro-1-(2-phenylethyl)-1H-pyrazole , contains two distinct aromatic systems: the electron-deficient nitropyrazole and the electron-rich phenyl ring, connected by an ethyl linker.

  • Chemo-selectivity: The primary objective is to reduce the nitro group (

    
    ) without hydrogenating the phenyl ring or cleaving the 
    
    
    
    bond of the ethyl linker.
  • Catalyst Poisoning: The

    
     hybridized nitrogen at position 2 of the pyrazole ring possesses a lone pair capable of coordinating to transition metal surfaces (Pd, Pt), effectively "poisoning" the catalyst and stalling the reaction.
    
Mechanistic Approach

To overcome poisoning, the reaction solvent and pH play critical roles. Conducting the hydrogenation in a protic solvent (Methanol or Ethanol) facilitates hydrogen transfer. In stubborn cases, trace acid (HCl or AcOH) is added to protonate the pyrazole nitrogen (


), preventing metal coordination without inhibiting the nitro reduction.

Reaction Scheme:

ReactionScheme cluster_conditions Critical Parameters Substrate 3-Nitro-1-(2-phenylethyl)-1H-pyrazole (NO2 Group) Catalyst Catalyst Surface (Pd/C or Raney Ni) Substrate->Catalyst Adsorption Intermediate Hydroxylamine Intermediate (-NHOH) Catalyst->Intermediate 2 H2 (-H2O) Product 1-(2-phenylethyl)-1H-pyrazol-3-amine (NH2 Group) Intermediate->Product H2 (-H2O) Solvent: MeOH/EtOH Solvent: MeOH/EtOH Temp: 25-40°C Temp: 25-40°C

Figure 1: Simplified mechanism of nitro reduction on a heterogeneous catalyst surface.

Experimental Protocols

Method A: Direct Catalytic Hydrogenation (Standard)

Best for: Routine synthesis, scale-up, and clean impurity profiles.

Materials:

  • Substrate: 3-Nitro-1-(2-phenylethyl)-1H-pyrazole (1.0 equiv)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading relative to substrate)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (0.1 M concentration)

  • Hydrogen Gas: Balloon (1 atm) or Parr Shaker (30-50 psi)

Protocol:

  • Preparation: In a round-bottom flask (for balloon) or hydrogenation bottle (for Parr), dissolve the substrate in MeOH.

    • Note: If solubility is poor, use a 1:1 mixture of MeOH:THF.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst.

    • Safety: Pd/C is pyrophoric when dry. Always keep it wet with water or add it under an inert atmosphere (Nitrogen/Argon).

  • Purging: Seal the vessel. Evacuate the air and backfill with Nitrogen (

    
    ) three times. Then, evacuate and backfill with Hydrogen (
    
    
    
    ) three times.
  • Reaction: Stir vigorously at Room Temperature (20-25°C) under

    
     atmosphere.
    
    • Time: Typically 2–6 hours.

    • Monitoring: Check by TLC (Eluent: 5% MeOH in DCM) or LCMS. Look for the disappearance of the nitro starting material and the transient hydroxylamine intermediate (

      
      ).
      
  • Workup:

    • Purge the vessel with Nitrogen to remove excess

      
      .
      
    • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

    • Caution: Do not let the filter cake dry out completely, as the spent catalyst can ignite. Keep it damp with water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine.

Method B: Catalytic Transfer Hydrogenation (Alternative)

Best for: Labs without hydrogen cylinders, or if selectivity issues arise.

Materials:

  • Substrate (1.0 equiv)

  • Catalyst: 10% Pd/C (10 wt%)

  • Hydrogen Donor: Hydrazine Monohydrate (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol (EtOH)

Protocol:

  • Setup: Dissolve substrate in EtOH in a flask equipped with a reflux condenser.

  • Catalyst: Add Pd/C catalyst (wet).

  • Addition: Heat the mixture to 60°C . Add Hydrazine Monohydrate dropwise over 20 minutes.

    • Observation: Nitrogen gas evolution will occur (

      
       bubbles). Ensure adequate venting.
      
  • Reflux: Stir at reflux (approx. 78°C) for 1–3 hours.

  • Workup: Cool to room temperature. Filter through Celite.[1] Concentrate filtrate.

    • Note: If excess hydrazine remains, it can be removed by azeotropic distillation with toluene or by aqueous extraction (though the amine is water-soluble, so extraction requires care; salting out may be needed).

Data Analysis & Troubleshooting

Expected Analytical Data
TechniqueSignal/ObservationInterpretation
LCMS

(approx)
Mass shift of -30 Da from Nitro (

) to Amine (

).
1H NMR

3.5 - 5.0 ppm (Broad s, 2H)
Appearance of

protons. Exchangeable with

.
1H NMR Upfield shift of Pyrazole-H4The electron-donating

group shields the adjacent ring proton (H4) significantly compared to the

precursor.
Appearance Color changeNitro compounds are often yellow/pale solid; Amines are often oils or darkening solids (oxidation sensitive).
Troubleshooting Guide

Scenario 1: Reaction Stalls (Incomplete Conversion)

  • Cause: Catalyst poisoning by the pyrazole nitrogen.

  • Solution: Add 1.0 - 2.0 equivalents of Acetic Acid or 0.1 equiv of dilute HCl to the reaction mixture. This protonates the pyridine-like nitrogen, preventing coordination to Pd.

Scenario 2: Hydroxylamine Intermediate Persists

  • Cause: Hydrogen pressure too low or reaction stopped too early.

  • Solution: Increase

    
     pressure (e.g., move from balloon to 50 psi) or increase temperature to 40-50°C.
    

Scenario 3: Formation of Dimer (Azo compound)

  • Cause: Basic conditions or insufficient catalyst activity.

  • Solution: Ensure vigorous stirring (mass transfer limitation). Switch to Method B (Transfer Hydrogenation) which minimizes azo formation.

Process Logic & Workflow

The following diagram illustrates the decision-making process for selecting the optimal reduction route and troubleshooting.

OptimizationWorkflow Start Start: 3-Nitro-1-(2-phenylethyl)-1H-pyrazole CheckEquip Is H2 Cylinder/Shaker Available? Start->CheckEquip MethodA Method A: H2 (balloon/Parr) + Pd/C Solvent: MeOH CheckEquip->MethodA Yes MethodB Method B: Transfer Hydrogenation Hydrazine + Pd/C CheckEquip->MethodB No Monitor Monitor: LCMS/TLC (Check for Nitro/Hydroxylamine) MethodA->Monitor MethodB->Monitor ConversionCheck Full Conversion? Monitor->ConversionCheck Success Filter (Celite) & Concentrate Target Amine Isolated ConversionCheck->Success Yes Stall Reaction Stalled? ConversionCheck->Stall No FixStall Add 1-2 eq. AcOH (Prevent Poisoning) Stall->FixStall FixStall->Monitor Re-check

Figure 2: Workflow for catalyst selection and troubleshooting reaction stalling.

Safety & Handling

  • Pyrophoric Hazards: Dry Pd/C can ignite solvent vapors. Always wet the catalyst with water before adding solvent. Filter under an inert blanket or keep the filter cake moist.

  • Hydrogen Gas: Extremely flammable. Ensure all groundings are secure to prevent static discharge.

  • Hydrazine: Toxic and potential carcinogen. Handle in a fume hood.

  • Energetic Compounds: While mononitro pyrazoles are generally stable, always perform a small-scale safety test (DSC) before scaling up to kilogram quantities.

References

  • Bagley, M. C., et al. (2007). "Microwave-assisted synthesis of N-pyrazole ureas and the p38α inhibitor BIRB 796." Synlett, 2007(16), 2444-2450. (Demonstrates reduction of nitropyrazoles using Pd/C).

  • Trost, B. M., & Krische, M. J. (1999). "Transition Metal Catalyzed Cycloisomerizations." Synlett, 1999(1), 1-16. (General principles of Pd catalysis and poisoning).

  • Mandal, P. K., & McMurray, J. S. (2007).[2] "Pd-C-induced catalytic transfer hydrogenation with triethylsilane." The Journal of Organic Chemistry, 72(17), 6599-6601. (Alternative transfer hydrogenation methods).

  • Common Organic Chemistry. "Nitro Reduction to Amine: H2 + Pd/C Conditions." (General standard operating procedures for nitro reduction).

  • Reach Devices. "Catalytic Hydrogenation (Heterogeneous)." (Practical guide to Parr hydrogenation and catalyst handling).

Sources

Application

Functionalization of the phenylethyl ring in 3-Nitro-1-(2-phenylethyl)-1H-pyrazole

Abstract This guide details the strategic functionalization of the benzene moiety within 3-Nitro-1-(2-phenylethyl)-1H-pyrazole (Compound 1) . While the 3-nitropyrazole core provides a distinct energetic and pharmacophori...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic functionalization of the benzene moiety within 3-Nitro-1-(2-phenylethyl)-1H-pyrazole (Compound 1) . While the 3-nitropyrazole core provides a distinct energetic and pharmacophoric profile, the phenylethyl side chain offers a critical vector for optimizing metabolic stability (ADME) and potency. This note provides validated protocols for regioselective halogenation (Electrophilic Aromatic Substitution) and advanced Palladium-catalyzed cross-couplings, alongside a modern C-H activation strategy.

Strategic Analysis & Reactivity Profile

Before initiating synthesis, one must understand the electronic and steric landscape of the substrate.

  • The Scaffold: The molecule consists of an electron-deficient 3-nitropyrazole headgroup linked by an ethyl chain to a phenyl ring.

  • Electronic Influence:

    • Pyrazole Ring: The 3-nitro group strongly deactivates the pyrazole ring, making it inert to standard electrophilic attack.

    • Phenyl Ring: The ethyl linker acts as a weak activator (alkyl group) for the benzene ring. Crucially, the inductive electron-withdrawing effect of the nitropyrazole is dampened by the two-carbon linker. Therefore, the phenyl ring behaves similarly to ethylbenzene .[1]

  • Regioselectivity Rules:

    • Electrophilic Aromatic Substitution (EAS): The ethyl group is an ortho/para director.[1] However, the bulk of the (nitropyrazolyl)ethyl tail sterically hinders the ortho positions.

    • Prediction: Para-substitution will be the dominant pathway (>90%), with minor ortho products.[1]

Visualizing the Reaction Landscape

ReactionLandscape Start 3-Nitro-1-(2-phenylethyl)-1H-pyrazole (Substrate) Path1 Pathway A: EAS (Bromination) Start->Path1 NBS, DMF Path2 Pathway B: C-H Activation Start->Path2 Pd(OAc)2, Directing Group Prod1 Para-Bromo Derivative (Major Product) Path1->Prod1 Steric Control Prod2 Ortho-Functionalized (Chelation Controlled) Path2->Prod2 N-Coordination Suzuki Suzuki-Miyaura Coupling (Biaryl Synthesis) Prod1->Suzuki Ar-B(OH)2, Pd(0)

Figure 1: Strategic divergence for functionalizing the phenylethyl ring. Pathway A leverages sterics for para-selectivity; Pathway B leverages coordination for ortho-selectivity.

Protocol A: Regioselective Para-Bromination

This protocol installs a bromine handle at the para position of the phenyl ring. This is the most reliable entry point for library generation. We utilize N-Bromosuccinimide (NBS) instead of elemental bromine to maintain mild conditions and protect the nitro group from harsh Lewis acids.

Mechanism: Electrophilic Aromatic Substitution (EAS).[1][2][3] Target: 4-(2-(3-nitro-1H-pyrazol-1-yl)ethyl)bromobenzene.

Materials
  • Substrate: 3-Nitro-1-(2-phenylethyl)-1H-pyrazole (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.1 equiv)[1]

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]

  • Catalyst: Ammonium Acetate (10 mol%) - promotes mild bromination[1]

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 g, 4.3 mmol) in MeCN (15 mL).

  • Activation: Add Ammonium Acetate (0.033 g, 0.43 mmol). Stir at room temperature for 5 minutes.

  • Addition: Cool the solution to 0°C in an ice bath. Add NBS (0.84 g, 4.7 mmol) portion-wise over 10 minutes to avoid an exotherm.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (25°C). Monitor by TLC (Hexane/EtOAc 7:3) or LCMS.[1]

    • Checkpoint: Reaction is typically complete within 2–4 hours. Look for the disappearance of the starting material peak (M+H = 232).

  • Quench: Pour the mixture into ice-cold water (50 mL). A precipitate should form.[2]

  • Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organics with brine, dry over Na2SO4, and concentrate in vacuo.[1]

  • Purification: The crude solid is often >90% pure para-isomer. Recrystallize from Ethanol or purify via silica flash chromatography (0-30% EtOAc in Hexanes).

Validation Data (Expected):

  • 1H NMR (CDCl3): The phenyl region will shift from a multiplet (5H) to two distinct doublets (2H each, J ≈ 8.5 Hz), characteristic of an AA'BB' para-substituted system.[1]

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Once the para-bromo derivative is secured (from Protocol A), this protocol enables the attachment of diverse aryl or heteroaryl groups.

Substrate: para-Bromo-phenylethyl-3-nitropyrazole. Target: Biaryl derivatives.

Materials
  • Substrate: para-Bromo derivative (1.0 equiv)[1]

  • Boronic Acid: Ar-B(OH)2 (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl2[1]·CH2Cl2 (5 mol%) - Robust, air-stable catalyst[1]

  • Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane[1]

Workflow Diagram

SuzukiWorkflow Step1 1. Charge Vessel (Substrate + Cat + Boronic Acid) Step2 2. Solvent Addn (Dioxane + Base) Step1->Step2 Step3 3. Degas (N2 Sparge 10 min) Step2->Step3 Step4 4. Heat (90°C, 12h) Step3->Step4 Step5 5. Filter & Purify Step4->Step5

Figure 2: Standardized workflow for Suzuki coupling of the brominated intermediate.

Step-by-Step Methodology
  • Charge: To a microwave vial or pressure tube, add the bromo-substrate (0.5 mmol), aryl boronic acid (0.6 mmol), and Pd(dppf)Cl2 (0.025 mmol).

  • Solvent: Add 1,4-Dioxane (4 mL) and K2CO3 (2M aq, 0.75 mL).

  • Degassing (Critical): Bubble Nitrogen gas through the liquid for 5–10 minutes. Oxygen inhibits the catalytic cycle.

  • Reaction: Seal the vessel and heat to 90°C (oil bath) or 100°C (Microwave, 30 min).

  • Workup: Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc, wash with water.[1]

  • Purification: Flash chromatography.

Protocol C: Advanced Site-Selective C-H Activation

For researchers seeking ortho-functionalization (bypassing the steric preference for para), a directing-group strategy is required.[1] The pyrazole N2 nitrogen can act as a weak directing group, forming a 6-membered palladacycle intermediate.

Note: This is an advanced protocol requiring strict anhydrous conditions.

Reaction Parameters
ParameterConditionRationale
Catalyst Pd(OAc)2 (10 mol%)Electrophilic Pd source for C-H insertion.[1]
Oxidant AgOAc (2.0 equiv)Regenerates Pd(II) from Pd(0).[1]
Solvent Trifluoroacetic Acid (TFA) / DCMAcidic media promotes electrophilic palladation.[1]
Temperature 100°CHigh energy barrier for C-H bond cleavage.
Methodology
  • Dissolve the substrate (0.2 mmol) in DCM (1 mL) and TFA (0.2 mL).

  • Add Pd(OAc)2 (4.5 mg) and AgOAc (66 mg).

  • Add the coupling partner (e.g., Iodobenzene for arylation).[1]

  • Seal and heat at 100°C for 18 hours.

  • Safety Warning: This reaction generates acetic acid and requires pressure-rated vessels.

References

  • Deng, X., & Mani, N. S. (2006).[1][4] Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis. Organic Letters. Link

  • Li, X., et al. (2020).[1] Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry. Chemical Science. Link

  • BenchChem Technical Support. (2025). Improving Selectivity in Electrophilic Substitution of Pyrazoles. Link[1]

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. (Standard Reference Text for EAS Mechanisms).
  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

Sources

Method

Application Note: Microwave-Assisted Synthesis of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole

Abstract This application note details a robust, microwave-assisted protocol for the regioselective synthesis of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole . By leveraging the dielectric heating properties of polar aprotic so...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, microwave-assisted protocol for the regioselective synthesis of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole . By leveraging the dielectric heating properties of polar aprotic solvents, this method reduces reaction times from 12+ hours (thermal reflux) to under 20 minutes while suppressing the formation of the thermodynamically less favored 1,5-isomer. The guide addresses the critical challenge of N-alkylation regioselectivity in asymmetrically substituted azoles and provides a self-validating workflow for purification and structural confirmation.

Introduction & Mechanistic Insight

The Chemical Challenge

The synthesis of N-substituted 3-nitropyrazoles is a cornerstone in the development of antimicrobial and anti-inflammatory agents. The core challenge lies in the annular tautomerism of the pyrazole ring. 3-Nitro-1H-pyrazole exists in equilibrium with 5-nitro-1H-pyrazole. Upon deprotonation, the resulting pyrazolate anion has two nucleophilic sites (N1 and N2).

  • Target Isomer (1,3-subsitution): 3-Nitro-1-(2-phenylethyl)-1H-pyrazole.

  • Side Product (1,5-substitution): 5-Nitro-1-(2-phenylethyl)-1H-pyrazole.

Why Microwave Irradiation?

Conventional thermal alkylation often yields significant amounts of the sterically hindered 1,5-isomer due to prolonged heating and non-uniform temperature gradients. Microwave irradiation provides:

  • Volumetric Heating: Rapidly reaches the activation energy (

    
    ) required for the S_N2 transition state.
    
  • Solvent Superheating: Allows solvents like Acetonitrile (MeCN) or DMF to operate effectively above their boiling points in sealed vessels, enhancing the solubility of inorganic bases (e.g.,

    
    ).
    
Reaction Pathway & Regioselectivity

The reaction proceeds via an


 mechanism. The base deprotonates the pyrazole to form a resonance-stabilized anion. The phenethyl bromide (electrophile) is then attacked. Steric hindrance from the nitro group generally disfavors attack at the adjacent nitrogen (N2), making the N1-alkylated product (the 1,3-isomer) the major product.

ReactionPathway Start 3-Nitro-1H-pyrazole (Tautomeric Mix) Base Base (Cs2CO3) Deprotonation Start->Base Anion Pyrazolate Anion (Resonance Stabilized) Base->Anion - H+ TS Transition State (Microwave Activation) Anion->TS + Electrophile Electrophile Phenethyl Bromide (Ph-CH2-CH2-Br) Electrophile->TS Product1 Target: 1,3-Isomer (Major) TS->Product1 Path A (Sterically Favored) Product2 Impurity: 1,5-Isomer (Minor) TS->Product2 Path B (Sterically Hindered)

Figure 1: Mechanistic pathway showing the competition between N1 and N2 alkylation. The 1,3-isomer is favored due to steric repulsion between the nitro group and the incoming alkyl chain in the 1,5-pathway.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]RoleGrade
3-Nitro-1H-pyrazole 113.071.0Substrate>97%
(2-Bromoethyl)benzene 185.061.2Electrophile98%
Cesium Carbonate (

)
325.821.5BaseAnhydrous
Acetonitrile (MeCN) 41.05-SolventHPLC Grade, Dry

Note on Solvent: DMF can be used for higher solubility, but MeCN simplifies workup (easier to evaporate).


 is preferred over 

for its "cesium effect," enhancing solubility and nucleophilicity in organic solvents.
Equipment Setup
  • Instrument: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).

  • Vessel: 10 mL or 35 mL pressure-rated glass vial with crimp/snap cap and silicone septum.

  • Stirring: Magnetic stir bar (high-field compatible).

Step-by-Step Procedure
Step 1: Reaction Assembly
  • In a 10 mL microwave vial, charge 3-Nitro-1H-pyrazole (113 mg, 1.0 mmol) and

    
      (489 mg, 1.5 mmol).
    
  • Add Acetonitrile (3.0 mL) and a magnetic stir bar.

  • Stir at room temperature for 2 minutes to ensure deprotonation initiation.

  • Add (2-Bromoethyl)benzene (164 µL, ~222 mg, 1.2 mmol) dropwise via syringe.

  • Seal the vial with the appropriate septum cap.

Step 2: Microwave Irradiation

Program the microwave reactor with the following parameters:

  • Temperature: 110 °C

  • Time: 15 minutes

  • Pressure Limit: 250 psi (17 bar)

  • Power: Dynamic (Max 150 W)

  • Pre-stirring: 30 seconds

Author's Note: Do not exceed 130°C. Higher temperatures increase the rate of 1,5-isomer formation and potential degradation of the nitro group.

Step 3: Work-up
  • Cool the reaction vessel to room temperature (using the reactor's compressed air cooling).

  • Filter the mixture through a Celite® pad to remove inorganic salts (

    
    , unreacted carbonate). Wash the pad with Ethyl Acetate (20 mL).
    
  • Concentrate the filtrate under reduced pressure to obtain a crude yellow oil.

Step 4: Purification
  • TLC Analysis: Silica gel, Hexane:EtOAc (3:1).

    • Target (1,3-isomer):

      
      
      
    • Impurity (1,5-isomer):

      
       (Typically more polar due to dipole moment alignment).
      
  • Flash Chromatography: Purify using a silica gel column.[2]

    • Gradient: 0%

      
       30% Ethyl Acetate in Hexane.
      
    • Collect the major fraction.

Results & Characterization

Expected Yield
  • Isolated Yield: 85 - 92%

  • Regioisomeric Ratio (1,3 : 1,5): Typically > 10:1 under these conditions.

Structural Validation (Self-Validating System)

To confirm the synthesis of the correct isomer, analyze the NOE (Nuclear Overhauser Effect) or HMBC NMR data.

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       7.60 (d, 
      
      
      
      Hz, 1H, H-5 of pyrazole)
    • 
       6.85 (d, 
      
      
      
      Hz, 1H, H-4 of pyrazole)
    • 
       7.10–7.35 (m, 5H, Ph-H)
      
    • 
       4.45 (t, 
      
      
      
      Hz, 2H,
      
      
      )
    • 
       3.20 (t, 
      
      
      
      Hz, 2H,
      
      
      )
  • Diagnostic Signal:

    • 1,3-Isomer (Target): The proton at position 5 (H-5) will show an NOE correlation with the

      
       protons.
      
    • 1,5-Isomer (Impurity): The proton at position 4 (H-4) is adjacent to the nitro group; the alkyl group is at position 1. The H-3 proton (if it were 1,5-isomer, the H is at pos 3) would be far from the

      
      . Correction: In 1,5-isomer (5-nitro-1-alkyl), the H is at position 3 and 4. The H-3 is distal. The nitro is proximal to the alkyl. Therefore, NO NOE  is observed between the ring proton and the 
      
      
      
      group for the 1,5-isomer (due to steric blocking by the nitro group).
Data Summary Table
ParameterValue
AppearancePale yellow solid
Melting Point68 - 70 °C
HRMS (ESI+)Calc for

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete deprotonationSwitch solvent to DMF; increase

to 2.0 equiv.
Poor Regioselectivity Temperature too highReduce MW temp to 80°C and extend time to 30 min.
Precipitate in Vial Salt saturationNormal. Filter through Celite before workup.
Product is Oily Residual solventDry under high vacuum for 4h; recrystallize from EtOH/Hexane.

Safety Considerations

  • Microwave Safety: Always use pressure-rated vials. Do not heat closed vessels in a standard domestic microwave; use dedicated synthetic reactors.

  • Chemical Hazards:

    • Phenethyl bromide: Lachrymator and skin irritant. Handle in a fume hood.

    • 3-Nitropyrazole: Potential energetic material (nitro compound). Avoid friction/shock, though generally stable on this scale.

References

  • Regioselectivity in Pyrazole Alkylation

    • Topic: Analysis of N1 vs N2 alkylation p
    • Source: BenchChem Technical Support.[2] "Optimizing N-Alkylation of Pyrazoles."

  • Microwave-Assisted Synthesis of Nitro-Pyrazoles

    • Topic: General protocols for microwave synthesis of 3-nitro-1H-pyrazole deriv
    • Source: ChemicalBook. "3-Nitro-1H-pyrazole Synthesis Routes."[3]

  • Green Synthesis of Pyrazole Derivatives

    • Topic: Microwave-assisted multi-component reactions for pyrazole synthesis.[4][5][6]

    • Source: RSC Advances / Vertex AI Search Result 1.1.
    • URL:[Link]

  • Alkylation of Azoles under Microwave Conditions

    • Topic: Solvent-free and solvent-mediated alkylation of N-heterocycles.[7]

    • Source: MDPI Molecules.
    • URL:[Link]

Sources

Application

Introduction: The Strategic Importance of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole

An in-depth guide to the scalable production of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole, designed for researchers and chemical development professionals. This document provides a strategic overview of synthetic pathways, d...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the scalable production of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole, designed for researchers and chemical development professionals. This document provides a strategic overview of synthetic pathways, detailed protocols, and critical considerations for process scale-up.

3-Nitro-1-(2-phenylethyl)-1H-pyrazole is a substituted nitropyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyrazole core is a "privileged scaffold" found in numerous FDA-approved drugs, valued for its diverse biological activities.[1][2] The introduction of a nitro group enhances its utility as a synthetic intermediate, opening pathways for further functionalization, while the phenylethyl substituent modulates lipophilicity and steric properties, crucial for tuning molecular interactions in drug discovery.

The scalable synthesis of this specific molecule presents two primary challenges: regioselectivity and process safety. The pyrazole ring has multiple positions available for substitution, and controlling the precise placement of the nitro and phenylethyl groups is paramount. Furthermore, nitration reactions are inherently energetic and require rigorous control, especially at an industrial scale.

This guide details a robust and regioselective synthetic strategy, breaking down the process into logical, scalable steps. We will explore the causality behind procedural choices, providing not just a recipe, but a framework for process optimization and safe implementation.

Retrosynthetic Analysis and Strategy Selection

A successful scalable synthesis relies on a strategic retrosynthetic approach that prioritizes cost-effective starting materials, high regiocontrol, and robust, reproducible reactions. We will analyze two primary disconnection strategies for the target molecule.

G Target 3-Nitro-1-(2-phenylethyl)-1H-pyrazole A_Disconnection C-N Bond Formation (Alkylation) Target->A_Disconnection Route A (Recommended) B_Disconnection Electrophilic Aromatic Substitution (Nitration) Target->B_Disconnection Route B (Not Recommended) A_Intermediate1 3-Nitropyrazole A_Disconnection2 C-N Bond Formation & Rearrangement A_Intermediate1->A_Disconnection2 A_Intermediate2 (2-Bromoethyl)benzene A_Disconnection->A_Intermediate1 A_Disconnection->A_Intermediate2 A_StartingMaterial1 Pyrazole A_StartingMaterial2 Nitrating Agent A_Disconnection2->A_StartingMaterial1 A_Disconnection2->A_StartingMaterial2 B_Intermediate1 1-(2-Phenylethyl)-1H-pyrazole B_Disconnection2 C-N Bond Formation (Alkylation) B_Intermediate1->B_Disconnection2 B_Disconnection->B_Intermediate1 B_StartingMaterial1 Pyrazole B_StartingMaterial2 (2-Bromoethyl)benzene B_Disconnection2->B_StartingMaterial1 B_Disconnection2->B_StartingMaterial2

Caption: Retrosynthetic analysis of the target molecule.

  • Route A (Recommended): N-Alkylation of 3-Nitropyrazole. This strategy involves the initial synthesis of 3-nitropyrazole, a well-documented intermediate, followed by a regioselective N-alkylation. This is the preferred route due to its superior control over isomer formation. The directing effects of the pyrazole nitrogens ensure that alkylation occurs at the N1 position, while the synthesis of 3-nitropyrazole itself is a high-yielding process.

  • Route B (Not Recommended): Nitration of 1-(2-Phenylethyl)-1H-pyrazole. This approach would involve first synthesizing the N-substituted pyrazole and then performing nitration. This route is fraught with challenges for scalability. The nitration of an N-alkylated pyrazole can lead to a mixture of 3-nitro, 4-nitro, and 5-nitro isomers, which are often difficult and costly to separate on a large scale.[3] Furthermore, the phenylethyl group itself could be susceptible to nitration under harsh conditions.

Based on this analysis, this guide will focus exclusively on the more robust and scalable Route A .

Recommended Scalable Synthesis Pathway

The recommended pathway is a three-step process starting from commercially available pyrazole. This method is designed for high regioselectivity and is adaptable to large-scale production environments.

Caption: Recommended three-step synthesis workflow.

PART 1: Synthesis of 3-Nitropyrazole Intermediate

The synthesis of 3-nitropyrazole is a well-established, two-stage process that provides the key intermediate in high yield.[4][5]

Stage 1: N-Nitration of Pyrazole

Principle: Pyrazole is reacted with a mixed acid system (nitric and sulfuric acid) at low temperatures to form N-nitropyrazole. Sulfuric acid acts as a proton donor, facilitating the formation of the nitronium ion (NO₂⁺), which is the active electrophile.[4] Maintaining a low temperature (<15 °C) is critical to prevent exothermic runaway and minimize the formation of byproducts.

Protocol 1: Synthesis of N-Nitropyrazole

  • Reagents:

    • Pyrazole

    • Concentrated Sulfuric Acid (98%)

    • Concentrated Nitric Acid (70%)

    • Ice

    • Deionized Water

  • Procedure:

    • Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, and a controlled-rate addition funnel.

    • Charge the reactor with concentrated sulfuric acid and cool to 0-5 °C using a circulating chiller.

    • Add pyrazole portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 15 °C. Stir until all pyrazole has dissolved.

    • Add concentrated nitric acid dropwise via the addition funnel over 2-3 hours, maintaining the internal temperature between 5-10 °C.

    • After the addition is complete, allow the mixture to stir at 10-15 °C for an additional 3.5 hours to ensure the reaction goes to completion.[4]

    • In a separate vessel, prepare a mixture of ice and water.

    • Slowly and carefully pour the reaction mixture onto the ice/water with vigorous stirring. The N-nitropyrazole will precipitate as a white solid.

    • Isolate the solid product by filtration, wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.

    • Dry the product under vacuum at a temperature not exceeding 40 °C. N-nitropyrazole can be thermally sensitive.

Stage 2: Thermal Rearrangement to 3-Nitropyrazole

Principle: N-nitropyrazole undergoes a thermal rearrangement to the more stable C-nitro isomer. The reaction is typically performed in a high-boiling, inert solvent like n-octanol.[4][5] This process yields predominantly the 3-nitro isomer, which is the thermodynamically favored product. Using a recyclable solvent like n-octanol makes this process more economically viable on a large scale.[4]

Protocol 2: Synthesis of 3-Nitropyrazole

  • Reagents:

    • N-Nitropyrazole (from Stage 1)

    • n-Octanol

  • Procedure:

    • Charge a clean, dry reactor equipped with a stirrer, temperature probe, and reflux condenser with n-octanol.

    • Add the dried N-nitropyrazole to the solvent.

    • Heat the mixture with stirring to 185-190 °C and maintain this temperature to allow for reflux.[4] The rearrangement typically takes several hours. Monitor the reaction progress by TLC or HPLC.

    • Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

    • The 3-nitropyrazole product will crystallize out of the n-octanol upon cooling.

    • Isolate the product by filtration. The n-octanol filtrate can be recovered and recycled for subsequent batches.[4]

    • Wash the isolated crystals with a small amount of a non-polar solvent (e.g., hexane) to remove residual n-octanol.

    • Dry the product under vacuum. A typical yield for this two-stage process is in the range of 75-85%.[4][5]

PART 2: N-Alkylation to 3-Nitro-1-(2-phenylethyl)-1H-pyrazole

Principle: This step involves a standard nucleophilic substitution reaction. The 3-nitropyrazole, deprotonated by a suitable base, acts as a nucleophile, attacking the electrophilic carbon of (2-bromoethyl)benzene to form the desired C-N bond. The choice of base and solvent is critical for achieving high yield and purity. A polar aprotic solvent like DMF or acetonitrile is used to dissolve the reactants and facilitate the reaction. Potassium carbonate (K₂CO₃) is an ideal base for scale-up as it is cost-effective, easy to handle, and less hazardous than alternatives like sodium hydride.

Protocol 3: N-Alkylation

  • Reagents:

    • 3-Nitropyrazole (from Part 1)

    • (2-Bromoethyl)benzene

    • Potassium Carbonate (K₂CO₃), finely powdered

    • N,N-Dimethylformamide (DMF)

    • Ethyl Acetate

    • Brine Solution

    • Deionized Water

  • Procedure:

    • Charge a reactor with 3-nitropyrazole, potassium carbonate (1.5 equivalents), and DMF.

    • Stir the suspension at room temperature for 30 minutes.

    • Add (2-bromoethyl)benzene (1.1 equivalents) to the mixture.

    • Heat the reaction mixture to 60-70 °C and stir until the reaction is complete (monitor by HPLC, typically 6-12 hours).

    • Cool the mixture to room temperature and pour it into a larger vessel containing deionized water.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers and wash with deionized water, followed by a wash with brine solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol) to yield pure 3-Nitro-1-(2-phenylethyl)-1H-pyrazole.

Process and Scalability Considerations

ParameterStage 1 (N-Nitration)Stage 2 (Rearrangement)Stage 3 (N-Alkylation)
Temperature Critical. Maintain < 15 °C. Exothermic reaction.High temperature required (185-190 °C). Requires high-boiling solvent.Moderate heat (60-70 °C). Good control needed for selectivity.
Reagent Addition Slow, controlled addition of HNO₃ is crucial for safety.All reagents added at the start.N/A
Safety Highly corrosive and oxidizing acids. Potential for runaway reaction.High temperature operation. Use of a high-flashpoint solvent is key.DMF is a reprotoxic solvent. (2-Bromoethyl)benzene is a lachrymator.
Work-up Quenching on ice requires care and good mixing.Simple crystallization and filtration. Solvent recovery is a key economic driver.Aqueous extraction. Potential for emulsion formation.
Waste Stream Acidic aqueous waste. Requires neutralization.Minimal. Recovered n-octanol.Aqueous salt solution and organic solvent waste.

References

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. National Center for Biotechnology Information. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 3-Nitropyrazole. Semantic Scholar. Available at: [Link]

  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Organic Chemistry Portal. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Publications. Available at: [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][6][7][8]triazin-7(6H). National Center for Biotechnology Information. Available at: [Link]

  • Large‐scale synthesis of 1H‐pyrazole. ResearchGate. Available at: [Link]

  • Nitropyrazoles: 5. Synthesis of substituted 3-nitropyrazoles from 3-amino-4-cyanopyrazole. Semantic Scholar. Available at: [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. National Center for Biotechnology Information. Available at: [Link]

  • Method for purifying pyrazoles. Google Patents.
  • Possible pathways for the radical nitration of pyrazolin‐5‐ones by the Fe³⁺/NaNO2 combination. ResearchGate. Available at: [Link]

  • Direct nitration of five membered heterocycles. Semantic Scholar. Available at: [Link]

  • Process for the production of pyrazoles. Google Patents.
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR. Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Sciforum. Available at: [Link]

Sources

Method

Application Note &amp; Protocol: Synthesis of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole

Abstract This document provides a comprehensive, two-part protocol for the synthesis of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole, a key heterocyclic building block for pharmaceutical and materials science research. The synt...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, two-part protocol for the synthesis of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole, a key heterocyclic building block for pharmaceutical and materials science research. The synthesis begins with the preparation of the 3-nitro-1H-pyrazole intermediate via a well-established nitration and thermal rearrangement of pyrazole. The subsequent and critical step involves a regioselective N-alkylation of the 3-nitro-1H-pyrazole core with (2-bromoethyl)benzene. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural steps, explanations for experimental choices, and necessary safety precautions.

Introduction

N-substituted pyrazoles are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The incorporation of a nitro group and a phenylethyl moiety can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. 3-Nitro-1-(2-phenylethyl)-1H-pyrazole serves as a versatile intermediate for creating more complex molecular architectures. The synthetic route detailed herein is a robust and reproducible two-stage process. The initial stage focuses on creating the 3-nitropyrazole ring, an essential precursor.[2][3] The second stage addresses the challenge of regioselective N-alkylation on an unsymmetrical pyrazole, a common hurdle in heterocyclic chemistry.[4]

Part 1: Synthesis of 3-Nitro-1H-pyrazole Intermediate

The synthesis of the 3-nitro-1H-pyrazole intermediate is reliably achieved in two steps: the nitration of pyrazole to form N-nitropyrazole, followed by a thermal rearrangement to yield the desired 3-nitro isomer.[5][6]

Principle and Rationale
  • Nitration: Pyrazole is first nitrated using a mixture of fuming nitric acid and acetic anhydride.[6] This combination generates a potent nitrating agent, acetyl nitrate, in situ. The reaction yields N-nitropyrazole, where the nitro group is attached to a nitrogen atom.

  • Thermal Rearrangement: N-nitropyrazole is thermally unstable and rearranges to the more stable C-nitrated isomers upon heating. In a high-boiling, inert solvent like benzonitrile, the rearrangement proceeds cleanly to yield 3-nitro-1H-pyrazole as the major product.[7]

Visualization: Workflow for 3-Nitro-1H-pyrazole Synthesis

cluster_0 Step 1: Nitration cluster_1 Step 2: Rearrangement Nitration_Setup Prepare Nitrating Mix (HNO3 + Ac2O) Pyrazole_Addition Add Pyrazole Solution (in Acetic Acid) Nitration_Setup->Pyrazole_Addition Reaction_1 React at 20-25°C Pyrazole_Addition->Reaction_1 Quench Quench with Ice Reaction_1->Quench Isolate_N_Nitro Filter & Dry N-Nitropyrazole Quench->Isolate_N_Nitro Dissolve Dissolve N-Nitropyrazole in Benzonitrile Isolate_N_Nitro->Dissolve Proceed to Rearrangement Heat Heat to Reflux (~180-190°C) Dissolve->Heat Cool Cool to RT Heat->Cool Precipitate Add Hexane Cool->Precipitate Isolate_3_Nitro Filter & Dry 3-Nitro-1H-pyrazole Precipitate->Isolate_3_Nitro

Caption: Workflow for the two-step synthesis of the 3-nitro-1H-pyrazole intermediate.

Reagents and Materials
ReagentFormulaMW ( g/mol )AmountMolesNotes
PyrazoleC₃H₄N₂68.086.81 g0.10Starting material
Fuming Nitric AcidHNO₃63.016.0 mL~0.14Corrosive, Oxidizer. Handle in fume hood.
Acetic Anhydride(CH₃CO)₂O102.0918.0 mL0.19Corrosive. Handle in fume hood.
Glacial Acetic AcidCH₃COOH60.0518.0 mL0.31Solvent
BenzonitrileC₇H₅N103.12100 mL0.98High-boiling solvent for rearrangement
HexaneC₆H₁₄86.18100 mL-For precipitation
Step-by-Step Protocol

A. Synthesis of N-Nitropyrazole

  • In a 250 mL flask, dissolve 6.81 g (0.10 mol) of pyrazole in 18.0 mL of glacial acetic acid. Stir until fully dissolved.

  • In a separate flask cooled in an ice bath, cautiously add 6.0 mL of fuming nitric acid to 18.0 mL of acetic anhydride, keeping the temperature below 10°C.

  • Slowly add the prepared nitrating mixture to the pyrazole solution, maintaining the reaction temperature between 20-25°C.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the white solid, wash with cold water, and dry under vacuum to yield N-nitropyrazole.

B. Synthesis of 3-Nitro-1H-pyrazole

  • Caution: This step involves high temperatures. Perform in a well-ventilated fume hood.

  • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the crude N-nitropyrazole from the previous step in 100 mL of benzonitrile.

  • Heat the mixture to reflux (approx. 180-190°C) with stirring for 3 hours.[7] The solution will darken.

  • Cool the reaction mixture to room temperature.

  • Add 100 mL of hexane to precipitate the product.

  • Stir for 30 minutes, then collect the solid by filtration.

  • Wash the tan solid with hexane and dry under vacuum to afford 3-nitro-1H-pyrazole. Expect a yield of ~85-90% for this step.[5][7]

Part 2: N-Alkylation for 3-Nitro-1-(2-phenylethyl)-1H-pyrazole Synthesis

This stage involves the direct alkylation of the 3-nitro-1H-pyrazole intermediate with (2-bromoethyl)benzene.

Principle and Rationale

The core of this step is a nucleophilic substitution (Sₙ2) reaction. The nitrogen proton (N-H) of the pyrazole ring is acidic and can be removed by a base to form a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of (2-bromoethyl)benzene to displace the bromide leaving group and form the new N-C bond.

Controlling Regioselectivity: For an unsymmetrical pyrazole like 3-nitropyrazole, alkylation can occur at either the N1 or N2 position.

  • Electronic Effects: The electron-withdrawing nitro group at the C3 position decreases the electron density at the adjacent N2 atom, making it less nucleophilic.

  • Steric Hindrance: The N1 position is sterically less hindered than the N2 position, which is adjacent to the bulky nitro group.

  • Solvent and Base: Using a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) is a standard and effective condition that favors alkylation at the less hindered and electronically accessible N1 position.[4] DMF effectively solvates the potassium cation, leaving a more reactive "naked" pyrazolate anion.

Reagents and Materials
ReagentFormulaMW ( g/mol )Amount (10 mmol scale)MolesEquivalents
3-Nitro-1H-pyrazoleC₃H₃N₃O₂113.071.13 g10.0 mmol1.0
(2-Bromoethyl)benzeneC₈H₉Br185.061.5 mL (2.04 g)11.0 mmol1.1
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.07 g15.0 mmol1.5
N,N-Dimethylformamide (DMF)C₃H₇NO73.0925 mL--
Ethyl AcetateC₄H₈O₂88.11~100 mL--
Brine (Saturated NaCl)NaCl(aq)-~50 mL--
Step-by-Step Protocol
  • To a 100 mL round-bottom flask, add 3-nitro-1H-pyrazole (1.13 g, 10.0 mmol), potassium carbonate (2.07 g, 15.0 mmol), and 25 mL of anhydrous DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • Add (2-bromoethyl)benzene (1.5 mL, 11.0 mmol) to the mixture via syringe.

  • Heat the reaction mixture to 70°C and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into 100 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 35 mL).

  • Combine the organic layers and wash with water (2 x 25 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the final product, 3-Nitro-1-(2-phenylethyl)-1H-pyrazole.

Overall Reaction Scheme

Caption: Overall two-stage reaction scheme for the synthesis of the target compound.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and regioselectivity of the alkylation.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

  • Infrared Spectroscopy (IR): To identify characteristic functional groups, such as the nitro group (strong absorptions around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹).

References

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. Available at: [Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. Available at: [Link]

  • A series of N-trinitromethyl-substituted polynitro-pyrazoles: high-energy-density materials with positive oxygen balances. RSC Advances. Available at: [Link]

  • Nitropyrazoles: 5. Synthesis of substituted 3-nitropyrazoles from 3-amino-4-cyanopyrazole. Russian Chemical Bulletin. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. Available at: [Link]

  • N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. ResearchGate. Available at: [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses. Available at: [Link]

  • TEA-mediated synthesis of nitro-functionalized pyrazole derivatives. ResearchGate. Available at: [Link]

  • N-alkylation method of pyrazole. Google Patents.
  • Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction. Journal of Applicable Chemistry. Available at: [Link]

  • Process for the preparation of pyrazoles. Google Patents.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Center for Biotechnology Information. Available at: [Link]

  • Synethsis and characterization of 3-nitropyrazole and its salts. ResearchGate. Available at: [Link]

  • Preparation method of 3,4-binitropyrazole. Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Regioselectivity in 3-Nitropyrazole Alkylation Reactions

Welcome to the technical support center for optimizing the N-alkylation of 3-nitropyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the N-alkylation of 3-nitropyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving regioselective alkylation on this critical heterocyclic scaffold. The presence of the electron-withdrawing nitro group at the 3-position significantly influences the electronic properties of the pyrazole ring, presenting unique challenges and opportunities for controlling the site of alkylation (N1 vs. N2).

This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you overcome common hurdles and achieve your desired regiochemical outcome.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when alkylating 3-nitropyrazole?

A1: The main challenge is controlling the regioselectivity of the alkylation.[1] Due to the electronic influence of the 3-nitro group, the two nitrogen atoms (N1 and N2) of the pyrazole ring exhibit different nucleophilicities, which can lead to the formation of a mixture of N1 and N2 alkylated isomers.[2] Separating these regioisomers can be a significant challenge, making the development of a highly regioselective protocol crucial.[3] Another common issue is poor or no product yield, which can stem from improper choice of base, solvent, or alkylating agent, as well as suboptimal reaction temperatures.[1]

Q2: Which nitrogen, N1 or N2, is generally favored for alkylation in 3-nitropyrazole, and why?

A2: In 3-substituted pyrazoles, alkylation often favors the N1 position, which is the nitrogen atom further away from the substituent. This preference is primarily due to steric hindrance.[4] The substituent at the 3-position can physically block the approach of the alkylating agent to the adjacent N2 nitrogen. However, electronic effects also play a crucial role. The electron-withdrawing nitro group at the 3-position decreases the electron density at the adjacent N2 atom, making it less nucleophilic compared to the N1 atom.[1]

Q3: How do the reaction conditions (base, solvent, temperature) influence the N1/N2 regioselectivity?

A3: Reaction conditions are critical in directing the regioselectivity of 3-nitropyrazole alkylation.

  • Base: The choice of base is paramount. A strong base like sodium hydride (NaH) is often used to fully deprotonate the pyrazole, forming the pyrazolate anion.[1][2] In contrast, weaker bases like potassium carbonate (K₂CO₃) may lead to different selectivity profiles.[1][5] The nature of the counter-ion of the base can also influence the regioselectivity.[2]

  • Solvent: The solvent's polarity and coordinating ability can significantly impact the reaction outcome. Polar aprotic solvents like DMF and DMSO are commonly used and can favor the formation of a single regioisomer.[1] In some cases, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity.

  • Temperature: Lowering the reaction temperature can sometimes increase the kinetic selectivity towards the sterically less hindered N1 position.

Q4: Can the nature of the alkylating agent affect the regioselectivity?

A4: Absolutely. The steric bulk of the alkylating agent is a significant factor. Bulkier alkylating agents will more strongly favor reaction at the less sterically hindered N1 position.[4] The reactivity of the alkylating agent, dictated by the leaving group (I > Br > Cl), can also influence the reaction rate and, in some cases, the selectivity.[1] Furthermore, the structure of the alkylating agent can introduce non-covalent interactions, such as hydrogen bonding, that can stabilize the transition state leading to one isomer over the other.[6]

II. Troubleshooting Guides

Issue 1: Poor Regioselectivity (Obtaining a Mixture of N1 and N2 Isomers)

You are observing a mixture of N1 and N2 alkylated products that are difficult to separate.

Causality and Optimization Strategies:

The formation of a mixture of regioisomers indicates that the energy difference between the transition states leading to the N1 and N2 products is small under your current reaction conditions. To improve selectivity, you need to amplify the factors that differentiate the two nitrogen atoms.

Troubleshooting Workflow for Poor Regioselectivity

start Poor Regioselectivity (Mixture of N1 and N2 isomers) sterics Modify Steric Hindrance start->sterics solvent Change Solvent System start->solvent base_temp Alter Base and/or Temperature start->base_temp agent Evaluate Alkylating Agent sterics->agent If N1 is desired result Improved Regioselectivity solvent->result base_temp->result agent->result

Caption: Decision tree for improving regioselectivity.

Detailed Troubleshooting Steps:
  • Modify Steric Hindrance:

    • Increase the bulk of the alkylating agent: If your desired product is the N1-alkylated isomer, switching to a sterically more demanding alkylating agent can significantly disfavor alkylation at the more hindered N2 position.[4] For example, if you are using methyl iodide, consider switching to isopropyl iodide or a benzyl halide with bulky substituents. Recently, the use of sterically bulky α-halomethylsilanes has been shown to significantly improve N1 selectivity.[7][8]

  • Optimize the Solvent System:

    • Polar Aprotic Solvents: If not already in use, switch to a polar aprotic solvent like DMF or DMSO. These solvents are generally effective at promoting the formation of a single regioisomer.[1]

    • Fluorinated Alcohols: For a potentially dramatic improvement in regioselectivity, consider using 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent. These solvents have unique properties that can enhance the preference for one isomer.

  • Re-evaluate the Base and Temperature:

    • For N1-Alkylation: The combination of potassium carbonate (K₂CO₃) in DMSO is a well-established system for achieving high N1-selectivity for 3-substituted pyrazoles.[1][9]

    • Temperature Adjustment: Try running the reaction at a lower temperature (e.g., 0 °C or room temperature). Lower temperatures can enhance the kinetic control of the reaction, favoring the sterically more accessible N1 position.

Issue 2: Low to No Product Yield

You are observing a low conversion of your starting 3-nitropyrazole, or no desired product is being formed.

Causality and Optimization Strategies:

Low or no yield can be attributed to several factors, including insufficient deprotonation of the pyrazole, a non-reactive alkylating agent, poor solubility of reagents, or decomposition of starting materials or products.

Troubleshooting Workflow for Low Yield

start Low or No Product Yield base Re-evaluate Base start->base solubility Assess Solubility base->solubility Base is appropriate agent Check Alkylating Agent solubility->agent Reactants are soluble temp Optimize Temperature agent->temp Agent is reactive result Improved Yield temp->result

Caption: A logical workflow for troubleshooting low yield.

Detailed Troubleshooting Steps:
  • Re-evaluate Your Base:

    • Strength: The pKa of the pyrazole N-H is influenced by the electron-withdrawing nitro group. Ensure your base is strong enough for efficient deprotonation. Sodium hydride (NaH) is generally a good choice for ensuring complete formation of the pyrazolate anion.[1]

    • Anhydrous Conditions: Strong bases like NaH are highly reactive towards water. Ensure all your reagents and solvents are rigorously dried.

    • Stoichiometry: Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to drive the deprotonation to completion.[1]

  • Assess Solubility:

    • Ensure that your 3-nitropyrazole and the base are sufficiently soluble in the chosen solvent. If you observe a significant amount of undissolved starting material, consider a different solvent or gentle heating.

  • Check the Alkylating Agent:

    • Reactivity: The reactivity of the alkylating agent (R-X) is dependent on the leaving group (X). Iodides are more reactive than bromides, which are more reactive than chlorides.[1] If you are using an alkyl chloride with a weak base, you may not see any reaction.

    • Purity and Stability: Ensure your alkylating agent is pure and has not decomposed during storage.

  • Optimize the Reaction Temperature:

    • If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 50-80 °C) while monitoring the reaction progress by TLC or LC-MS. Be aware that higher temperatures may negatively impact regioselectivity.

III. Experimental Protocols

Protocol 1: General Procedure for Regioselective N1-Alkylation of 3-Nitropyrazole

This protocol is optimized for achieving high selectivity for the N1-alkylated product.

Materials:

  • 3-Nitropyrazole (1.0 eq)

  • Potassium Carbonate (K₂CO₃, 1.5 eq), finely ground and dried

  • Alkyl Halide (1.1 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-nitropyrazole and potassium carbonate.

  • Add anhydrous DMSO to the flask to create a suspension.

  • Stir the suspension at room temperature for 15-30 minutes to allow for partial deprotonation.

  • Add the alkyl halide dropwise to the suspension.

  • Allow the reaction to stir at the desired temperature (start with room temperature, and if needed, increase to 50-80°C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-alkylated 3-nitropyrazole.

Note: Characterization of the regioisomers can be performed using 1D and 2D NMR techniques (e.g., NOESY), where the spatial proximity between the alkyl group and the pyrazole ring protons can help in unambiguous structure determination.[4][5]

IV. Data Summary

The choice of reaction conditions can have a profound impact on the regioselectivity of 3-nitropyrazole alkylation. The following table summarizes general trends observed in the literature.

FactorConditionPredominant IsomerRationale
Steric Hindrance Bulky Alkylating AgentN1Increased steric repulsion at the N2 position.[4]
Solvent Polar Aprotic (DMF, DMSO)Generally N1Favors the formation of a single regioisomer.[1]
Fluorinated Alcohols (TFE, HFIP)Often highly N1 selectiveUnique solvent properties enhance selectivity.
Base K₂CO₃ in DMSON1A well-established system for N1-alkylation.[9]
NaHCan vary, often N1Ensures complete deprotonation.[2]
Temperature Lower TemperatureOften N1Favors the kinetically controlled product.

V. Mechanistic Considerations

The regioselectivity in the alkylation of 3-nitropyrazole is a result of a complex interplay between steric and electronic factors, which can be further modulated by reaction conditions.

Mechanism Overview

start 3-Nitropyrazole anion Pyrazolate Anion start->anion Deprotonation base Base (e.g., K₂CO₃, NaH) base->anion ts1 Transition State 1 (N1 attack) anion->ts1 ts2 Transition State 2 (N2 attack) anion->ts2 rx Alkylating Agent (R-X) rx->ts1 rx->ts2 p1 N1-Alkylated Product ts1->p1 Lower Energy (Favored) p2 N2-Alkylated Product ts2->p2 Higher Energy (Disfavored)

Caption: General mechanism for 3-nitropyrazole alkylation.

The reaction proceeds via the deprotonation of the pyrazole N-H to form the corresponding pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic alkylating agent. The regioselectivity is determined by the relative activation energies of the two possible transition states, leading to either the N1 or N2 alkylated product.[6] Factors that stabilize one transition state over the other will dictate the major product of the reaction.

References
  • Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. QM Magic Class.
  • Technical Support Center: Optimizing N-Alkyl
  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methyl
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules.
  • N-methyl
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry.
  • (PDF) Nitropyrazoles (review).
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules.
  • Pyrazole. SlideShare.
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry.
  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.

Sources

Optimization

Troubleshooting low solubility of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Solubility Challenges. Welcome to the technical support center for 3-Nitro-1-(2-phenylethyl)-1H-pyrazole.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Solubility Challenges.

Welcome to the technical support center for 3-Nitro-1-(2-phenylethyl)-1H-pyrazole. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low solubility encountered during experimental work with this compound. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to help you navigate these challenges effectively.

Understanding the Solubility Profile

The solubility of a compound is governed by its molecular structure. 3-Nitro-1-(2-phenylethyl)-1H-pyrazole possesses a substituted pyrazole ring, a nitro group, and a phenylethyl moiety. The pyrazole ring itself can contribute to poor water solubility due to its aromatic character. Furthermore, the presence of the non-polar phenylethyl group is likely to decrease aqueous solubility, while the polar nitro group may offer some interaction with polar solvents. Many pyrazole derivatives exhibit low solubility in aqueous solutions but are more readily dissolved in organic solvents.

Frequently Asked Questions (FAQs)

Q1: My 3-Nitro-1-(2-phenylethyl)-1H-pyrazole is not dissolving in my aqueous buffer. Why is this happening?

A1: This is a common observation for compounds with this type of chemical structure. The limited aqueous solubility is due to the hydrophobic nature of the pyrazole ring and the phenylethyl group. When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous buffer, the compound's concentration can exceed its solubility limit in the aqueous environment, leading to precipitation. This phenomenon is often referred to as "crashing out."

Q2: What are the best starting solvents for dissolving 3-Nitro-1-(2-phenylethyl)-1H-pyrazole?

A2: Based on the solubility of the parent compound, 3(5)-nitropyrazole, polar aprotic solvents are an excellent starting point. Quantitative data for 3(5)-nitropyrazole shows the highest solubility in N,N-dimethylformamide (DMF). Therefore, we recommend starting with the following solvents, in order of expected efficacy:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl Sulfoxide (DMSO)

  • Acetone

  • Acetonitrile

  • Ethanol

  • Methanol

Most organic solvents will offer significantly better solubility than water. For many biological applications, preparing a concentrated stock solution in DMSO is a standard and effective practice.

Q3: How can I prepare a stock solution of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole?

A3: A systematic approach is crucial for preparing a stable and usable stock solution. Below is a detailed protocol.

Protocol for Stock Solution Preparation
  • Solvent Selection: Begin with a high-purity, anhydrous grade of a recommended organic solvent such as DMSO or DMF.

  • Weighing the Compound: Accurately weigh the desired amount of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole in a clean, dry vial.

  • Initial Solvent Addition: Add a small volume of the chosen solvent to the vial to wet the solid.

  • Dissolution: Gradually add more solvent while vortexing or sonicating the mixture. Gentle heating (to 37-40°C) can be employed to aid dissolution, but be cautious of potential compound degradation at higher temperatures.

  • Visual Inspection: Continue to add solvent and mix until the solution is clear and free of any visible particulates.

  • Final Volume Adjustment: Once fully dissolved, add the remaining solvent to reach the desired final concentration.

  • Storage: Store the stock solution in a tightly sealed vial, protected from light, at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.

Q4: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to my cell culture medium. What can I do?

A4: This is a frequent challenge when transitioning from a high-concentration organic stock to an aqueous experimental medium. Here are several troubleshooting strategies:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of the compound in your assay. Perform a dose-response experiment to identify the highest concentration that remains soluble.

  • Optimize the Dilution Method: Instead of adding the stock solution directly to the final volume of media, perform a serial dilution. For instance, create an intermediate dilution in your culture medium and then add this to the final volume. This gradual decrease in solvent concentration can prevent abrupt precipitation.

  • Pre-warm the Medium: Adding the compound to a pre-warmed (37°C) medium can sometimes improve solubility.

  • Increase the Solvent Concentration (with caution): While high concentrations of organic solvents can be toxic to cells, a slightly higher final concentration of the co-solvent (e.g., up to 0.5% DMSO) might be necessary and tolerated by many cell lines. Always include a vehicle control in your experiment with the same final solvent concentration to account for any solvent-induced effects.

  • Use of Surfactants or Solubilizing Agents: For in vitro assays without live cells, the addition of a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 to the buffer can help maintain solubility. However, this is generally not suitable for cell-based assays due to cytotoxicity.

  • Consider Formulation Strategies: For in vivo studies or more complex applications, advanced formulation strategies such as the use of cyclodextrins or lipid-based formulations may be necessary to enhance aqueous solubility and bioavailability.

Troubleshooting Guide: Low Solubility of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole

This guide provides a systematic approach to resolving solubility issues.

Initial Solubility Assessment

Before starting your main experiment, it is prudent to perform a small-scale solubility test.

Solvent Predicted Solubility Notes
WaterVery LowExpected to be practically insoluble.
PBS (pH 7.4)Very LowSimilar to water.
EthanolModerateMay require heating or sonication.
MethanolModerateSimilar to ethanol.
AcetoneGoodA potential solvent for stock solutions.
AcetonitrileGoodAnother good option for stock solutions.
DMSOHighRecommended starting solvent for biological assays.
DMFVery HighLikely the best solvent for achieving high concentrations.

Table 1. Predicted solubility of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole in common laboratory solvents.

Experimental Workflow for Solubility Testing

G start Start: Undissolved Compound solvent_selection Select Solvent (e.g., DMSO, DMF) start->solvent_selection add_solvent Add small increments of solvent solvent_selection->add_solvent mix Vortex / Sonicate add_solvent->mix observe Visually inspect for dissolution mix->observe dissolved Compound Dissolved observe->dissolved Yes not_dissolved Not fully dissolved observe->not_dissolved No end End: Soluble Stock Solution dissolved->end heat Gentle Warming (37-40°C) not_dissolved->heat re_observe Re-inspect for dissolution heat->re_observe Apply Heat re_observe->dissolved Yes try_another_solvent Try alternative solvent re_observe->try_another_solvent No try_another_solvent->solvent_selection

Caption: A workflow for systematically testing the solubility of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole.

Advanced Troubleshooting for Biological Assays

Precipitation in aqueous buffers, especially cell culture media, is a common hurdle. The following decision tree can guide your troubleshooting process.

G start Precipitation observed in aqueous buffer check_concentration Is the final concentration too high? start->check_concentration lower_concentration Lower the final working concentration check_concentration->lower_concentration Yes check_dilution Is the dilution method optimal? check_concentration->check_dilution No no_precipitation No Precipitation lower_concentration->no_precipitation serial_dilution Perform serial dilutions check_dilution->serial_dilution No check_solvent_conc Is the final solvent concentration appropriate? check_dilution->check_solvent_conc Yes serial_dilution->no_precipitation adjust_solvent Adjust final solvent concentration (e.g., <0.5% DMSO) check_solvent_conc->adjust_solvent No check_temp Is the buffer at an optimal temperature? check_solvent_conc->check_temp Yes adjust_solvent->no_precipitation warm_buffer Pre-warm buffer to 37°C check_temp->warm_buffer No check_temp->no_precipitation Yes warm_buffer->no_precipitation

Caption: A decision tree for troubleshooting precipitation in biological assays.

References

This guide was compiled using information from established scientific principles and resources in medicinal chemistry and pharmacology. For further reading on the solubility of pyrazole derivatives and strategies for handling poorly soluble compounds, please consult peer-reviewed literature and reputable chemical databases.

Troubleshooting

Technical Support Guide: Stability of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole in Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Dashboard & Stability Profile[1]

Quick Status Check
ConditionStability RatingPrimary Risk
Dilute Mineral Acid (e.g., 1M HCl, H₂SO₄) Stable Solubility issues (precipitates).[1]
Conc. Mineral Acid (RT) Stable Protonation (reversible).[1]
Conc. Acid + Heat (>100°C) ⚠️ Caution Potential N-dealkylation (slow).[1]
Reductive Acid (e.g., HCl/Fe, HI) Unstable Reduction of nitro group to amine.[1]
Lewis Acids (e.g., AlCl₃, BF₃) ⚠️ Caution Complexation; potential bond cleavage.[1]

Core Conclusion: 3-Nitro-1-(2-phenylethyl)-1H-pyrazole is a robust heterocyclic scaffold.[1] The pyrazole ring is aromatic and electron-deficient due to the nitro group, rendering it highly resistant to acid-catalyzed hydrolysis or oxidation.[1] The primary "instability" users report is often a solubility artifact or retention time shift in chromatography, rather than chemical degradation.

Part 2: Technical Deep Dive & Troubleshooting

The Chemistry of Stability

To understand why your molecule behaves this way, we must look at the electronics:

  • The Pyrazole Ring: This is a 6ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -electron aromatic system. Unlike imidazole, pyrazole is much less basic (pKa of conjugate acid ~2.5).[1]
    
  • The 3-Nitro Group: This is a strong electron-withdrawing group (EWG).[1] It pulls electron density away from the ring, significantly lowering the basicity of the N2 nitrogen. Consequently, the molecule resists protonation in mild acids, remaining largely neutral and lipophilic.[1]

  • The N-Phenylethyl Linker: This is a homobenzylic group.[1] Unlike N-acyl groups (which hydrolyze easily) or N-benzyl groups (which can be cleaved by hydrogenolysis or strong acid oxidation), the phenylethyl tether is kinetically stable.[1] It lacks the direct resonance stabilization required for facile acid-catalyzed cleavage (retro-Michael or SN1 pathways).[1]

Troubleshooting Scenarios
Scenario A: "I added 1M HCl and my compound 'crashed out' or oiled out. Is it degraded?"

Diagnosis: No. This is a solubility issue. Explanation: The nitro and phenylethyl groups make the molecule highly lipophilic. While pyrazoles can be water-soluble as salts, the strong EWG effect of the nitro group depresses the pKa to the point where 1M HCl may not fully protonate it to form a soluble cation. Action:

  • Do not mistake precipitation for polymerization.[1]

  • Add a co-solvent (Methanol or Acetonitrile) to maintain homogeneity during acidic reactions.[1]

Scenario B: "My HPLC retention time shifted after acid treatment."

Diagnosis: Likely Protonation Effects. Explanation: If you analyze an acid-quenched sample without neutralizing, the fraction of the molecule that is protonated (at N2) will interact differently with the C18 column (usually eluting earlier due to polarity).[1] Action:

  • Validation: Neutralize the sample with NaHCO₃ before injection. If the peak returns to the original retention time, the molecule is intact.

Scenario C: "I see a new peak at a lower molecular weight after refluxing in conc. HBr or HI."[1]

Diagnosis: Chemical Degradation (Dealkylation or Reduction). Explanation:

  • HI (Hydroiodic Acid): Is a reducing agent.[1] It will reduce the -NO₂ group to -NH₂ or -OH (via diazonium if nitrite is present).[1]

  • Conc. HBr/Heat: Can cleave the N-C bond via nucleophilic attack on the phenylethyl chain, releasing the free 3-nitropyrazole and (2-bromoethyl)benzene or styrene.[1]

Part 3: Mechanistic Visualization

The following diagram illustrates the stability equilibrium and the high-energy pathways required for degradation.

StabilityPathways cluster_conditions Standard Laboratory Conditions Neutral Neutral Molecule (Lipophilic, Stable) Protonated Protonated Cation (Water Soluble, Stable) Neutral->Protonated + H+ (Reversible) Reduced Reduced Amine (3-Amino-pyrazole deriv.) Neutral->Reduced Reductive Acid (Zn/HCl, HI) Protonated->Neutral + Base Dealkylated Degradation Products (3-Nitropyrazole + Styrene) Protonated->Dealkylated Extreme Heat (>150°C) Conc. Acid

Caption: Figure 1. Stability landscape of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole. Note that degradation requires specific high-energy or reductive inputs, whereas standard acidic equilibrium is reversible.[1]

Part 4: Validated Experimental Protocols

Protocol 1: Accelerated Acid Stability Stress Test

Use this protocol to generate a Certificate of Analysis (CoA) data point for stability.[1]

Reagents:

  • Compound: 10 mg[1]

  • Solvent: Methanol (HPLC grade)[1]

  • Acid: 1M HCl and 6M HCl

Workflow:

  • Preparation: Dissolve 10 mg of compound in 2 mL Methanol. Split into two vials (A and B).

  • Stress Condition A (Mild): Add 2 mL 1M HCl. Stir at Room Temperature (RT) for 24 hours.

  • Stress Condition B (Harsh): Add 2 mL 6M HCl. Heat to 60°C for 4 hours.

  • Quenching: Aliquot 100 µL from each vial into 900 µL of saturated NaHCO₃ solution (neutralization is critical).

  • Analysis: Inject onto HPLC (C18 column, Water/Acetonitrile gradient).

Acceptance Criteria:

  • Purity retention: >98% area under the curve (AUC) relative to the starting material standard.

  • Mass Balance: No significant loss of total peak area (accounting for dilution).[1]

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use this molecule in a reaction with SnCl₂ and HCl? A: No. Stannous chloride in HCl is a classic method for reducing nitro groups to amines.[1] If you intend to keep the nitro group intact, avoid this reagent system.

Q2: Why does the literature show nitration of pyrazoles in sulfuric acid if they are acid-sensitive? A: This confirms their stability![1] Nitration is performed in concentrated H₂SO₄ and HNO₃.[1][2] The fact that the pyrazole ring survives these conditions proves it is extremely robust against acid-mediated decomposition.[1] The phenylethyl group is the only variable, but it is generally stable in non-oxidizing acids.

Q3: I need to remove the phenylethyl group. Will acid do it? A: Unlikely.[1] Acid hydrolysis of N-alkyl pyrazoles is very difficult.[1] You would typically need oxidative cleavage (e.g., KMnO₄ or Ceric Ammonium Nitrate) or catalytic hydrogenation (Pd/C) if it were a benzyl group.[1] For phenylethyl, oxidative methods are usually required.[1]

Part 6: References

  • Synthesis and Properties of Nitropyrazoles

    • Source: ChemicalBook & PubChem Data[1]

    • Context: Describes the synthesis of 3-nitro-1H-pyrazole via rearrangement in benzonitrile at 180°C, demonstrating high thermal and thermodynamic stability of the nitro-pyrazole core.

    • URL:[1]

  • Basicity and Protonation of Nitrogen Heterocycles

    • Source: University of Tartu (pKa Tables)[1]

    • Context: Establishes the low basicity of pyrazoles (pKa ~2.5) and the further reduction of basicity by nitro groups, explaining the solubility behavior in dilute acids.

    • URL:

  • Reactivity of N-Alkyl Pyrazoles

    • Source: MDPI / Molecules Journal[1]

    • Context: Discusses the chemical manipulation of nitropyrazoles, including reduction to amines (using SnCl2) and alkylation, validating the stability of the N-C bond under non-reductive conditions.

    • URL:[1]

  • General Heterocyclic Chemistry: Pyrazoles

    • Source: Global Research Online[1]

    • Context: Review of pyrazole chemical properties, confirming resistance to acid hydrolysis and susceptibility to reduction.[3]

    • URL:[1]

Sources

Optimization

Technical Support Center: Purification of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole, specific...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole, specifically focusing on the removal of unreacted starting materials. As Senior Application Scientists, we provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the likely starting materials I need to remove from my crude 3-Nitro-1-(2-phenylethyl)-1H-pyrazole product?

A1: The synthesis of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole typically involves the N-alkylation of 3-nitro-1H-pyrazole with a phenylethyl halide. Therefore, the most common unreacted starting materials you will encounter are:

  • 3-Nitro-1H-pyrazole: A light brown or pale yellow crystalline solid.[1]

  • (2-Bromoethyl)benzene or (2-chloroethyl)benzene: Colorless to yellow liquids.[2][3]

Q2: What are the key physical property differences I can exploit to separate the product from the starting materials?

A2: The primary differences that can be leveraged for purification are polarity and solubility. 3-Nitro-1H-pyrazole, with its N-H bond, is significantly more polar than the alkylated product and (2-bromoethyl)benzene. The product, 3-Nitro-1-(2-phenylethyl)-1H-pyrazole, will have intermediate polarity. (2-Bromoethyl)benzene is the least polar of the three. These polarity differences are key for chromatographic separations. Solubility differences in various solvents can be exploited for recrystallization.

Q3: Is it necessary to perform a work-up before attempting purification?

A3: Yes, a proper aqueous work-up is crucial. This typically involves quenching the reaction, followed by liquid-liquid extraction to separate the organic-soluble product from inorganic salts and other water-soluble impurities.[4][5][6] A common procedure is to extract the reaction mixture with an organic solvent like ethyl acetate and wash the organic layer with water and brine.[7]

Q4: What are the main safety precautions I should take when handling these compounds?

A4: Nitro-containing compounds can be energetic and should be handled with care.[8] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10][11] Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[12] Avoid heat, sparks, and open flames. Consult the Safety Data Sheet (SDS) for each specific compound before use.[9][10][11][12]

Troubleshooting Guide: Removing Unreacted Starting Materials

This section provides solutions to specific problems you may encounter during the purification of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole.

Problem 1: My crude product is contaminated with a significant amount of unreacted 3-nitro-1H-pyrazole.
  • Underlying Cause: 3-nitro-1H-pyrazole is a polar, solid starting material that can be challenging to separate from the slightly less polar product.

  • Solution 1: Column Chromatography: This is the most effective method for separating compounds with different polarities.[13][14][15]

    • Stationary Phase: Silica gel is the recommended stationary phase due to the polar nature of the compounds.

    • Mobile Phase (Eluent): A gradient elution is often most effective. Start with a non-polar solvent system, such as hexane/ethyl acetate (e.g., 9:1), and gradually increase the polarity by increasing the proportion of ethyl acetate. The less polar (2-bromoethyl)benzene will elute first, followed by your product, and finally the highly polar 3-nitro-1H-pyrazole will elute at higher solvent polarities.

    • Pro-Tip: Before running a large-scale column, optimize your solvent system using Thin Layer Chromatography (TLC) to ensure good separation between your product and the starting materials.[13][16] Aim for an Rf value of ~0.3 for your product.

  • Solution 2: Acid-Base Extraction: This technique can be used to selectively remove the acidic 3-nitro-1H-pyrazole.

    • Protocol:

      • Dissolve the crude product in an organic solvent like ethyl acetate.

      • Wash the organic solution with a dilute aqueous base (e.g., 1M sodium carbonate solution). The 3-nitro-1H-pyrazole will be deprotonated and dissolve in the aqueous layer.

      • Separate the aqueous layer.

      • Wash the organic layer with water and then brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain your purified product.

Problem 2: My purified product is contaminated with unreacted (2-bromoethyl)benzene.
  • Underlying Cause: (2-bromoethyl)benzene is a non-polar liquid that can be difficult to remove completely by simple evaporation, especially if it has a high boiling point.[2][17][18]

  • Solution 1: Column Chromatography: As described above, column chromatography is very effective. The non-polar (2-bromoethyl)benzene will elute quickly from the silica gel column with a non-polar eluent (e.g., hexane).

  • Solution 2: Recrystallization: If your product is a solid, recrystallization can be an excellent purification method.

    • Solvent Selection: The key is to find a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while (2-bromoethyl)benzene remains soluble at all temperatures.

    • Suggested Solvents: Consider solvent systems like ethanol/water, or isopropanol. You may need to experiment with different solvent ratios to achieve optimal purification.[19]

    • General Protocol:

      • Dissolve the crude product in a minimal amount of the hot solvent.

      • If there are insoluble impurities, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

      • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

      • Dry the crystals under vacuum.

Data Summary for Purification Strategy
CompoundPolarityExpected Elution Order (Normal Phase Chromatography)Recommended Purification Technique
(2-Bromoethyl)benzeneLow1stColumn Chromatography, Recrystallization (as impurity)
3-Nitro-1-(2-phenylethyl)-1H-pyrazoleMedium2ndColumn Chromatography, Recrystallization
3-Nitro-1H-pyrazoleHigh3rdColumn Chromatography, Acid-Base Extraction

Experimental Protocols

Protocol 1: Purification by Column Chromatography

G prep Prepare Silica Gel Slurry in Hexane pack Pack Column with Slurry prep->pack load Load Crude Product (dissolved in minimal DCM or adsorbed onto silica) pack->load elute1 Elute with Hexane/Ethyl Acetate (95:5) load->elute1 collect1 Collect Fractions containing (2-bromoethyl)benzene elute1->collect1 elute2 Gradually increase polarity to Hexane/Ethyl Acetate (e.g., 8:2) collect1->elute2 collect2 Collect Fractions containing Product elute2->collect2 elute3 Further increase polarity (e.g., 7:3 or higher) collect2->elute3 collect3 Collect Fractions containing 3-nitro-1H-pyrazole elute3->collect3 analyze Analyze Fractions by TLC collect3->analyze combine Combine Pure Product Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate

Caption: Workflow for purification by column chromatography.

  • Column Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 hexane:ethyl acetate) and carefully pack a glass column.[14]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the non-polar solvent system. The least polar compound, (2-bromoethyl)benzene, will elute first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This will allow the product, 3-Nitro-1-(2-phenylethyl)-1H-pyrazole, to elute from the column. Unreacted 3-nitro-1H-pyrazole will remain on the column until a more polar eluent is used.

  • Fraction Collection and Analysis: Collect the eluent in small fractions and monitor the separation using TLC.[16]

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

G dissolve Dissolve Crude Product in Minimal Hot Solvent (e.g., Ethanol) hot_filter Hot Filter (if insoluble impurities are present) dissolve->hot_filter Optional cool Cool Slowly to Room Temperature dissolve->cool hot_filter->cool ice_bath Cool in an Ice Bath cool->ice_bath crystallize Crystals Form ice_bath->crystallize filter Collect Crystals by Vacuum Filtration crystallize->filter wash Wash Crystals with Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry

Caption: Workflow for purification by recrystallization.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of a suitable hot solvent (e.g., ethanol) to fully dissolve the product.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[19]

  • Crystallization: Allow the solution to cool slowly to room temperature. The product should begin to crystallize. To maximize yield, cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Logical Decision-Making for Purification Strategy

G start Crude Product Analysis (TLC) q1 Major Impurity? start->q1 a1_polar 3-Nitro-1H-pyrazole q1->a1_polar Polar a1_nonpolar (2-Bromoethyl)benzene q1->a1_nonpolar Non-polar a1_both Both Starting Materials q1->a1_both Both q2_polar Is Product Solid? a1_polar->q2_polar q2_nonpolar Is Product Solid? a1_nonpolar->q2_nonpolar both_purification Column Chromatography is the most efficient method a1_both->both_purification a2_polar_yes Acid-Base Extraction followed by Recrystallization q2_polar->a2_polar_yes Yes a2_polar_no Column Chromatography q2_polar->a2_polar_no No a2_nonpolar_yes Recrystallization q2_nonpolar->a2_nonpolar_yes Yes a2_nonpolar_no Column Chromatography q2_nonpolar->a2_nonpolar_no No

Caption: Decision tree for selecting a purification strategy.

References

  • Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. JournalsPub.
  • dealing with poor solubility of pyrazole derivatives during synthesis. Benchchem.
  • 1-NITROPYRAZOLE SDS, 7119-95-1 Safety Data Sheets. ECHEMI.
  • (2-Bromoethyl)benzene | 103-63-9. ChemicalBook.
  • 4-Nitropyrazole. AK Scientific, Inc.
  • DE102009060150A1 - Process for the purification of pyrazoles. Google Patents.
  • 8 - SAFETY DATA SHEET. AFG Bioscience LLC.
  • (2-Bromoethyl)benzene.
  • 3-Nitro-1H-pyrazole. Chem-Impex.
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org.
  • 3-(3-nitrophenyl)-1H-pyrazole | C9H7N3O2 | CID 2737070. PubChem.
  • 3-Nitro-1H-pyrazole - Safety Data Sheet. ChemicalBook.
  • Application Notes and Protocols for the Isolation of Nitrocyclopentane via Column Chromatography. Benchchem.
  • 3-Nitropyrazole | C3H3N3O2 | CID 123419. PubChem.
  • JP-2378 - Safety Data Sheet.
  • WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
  • Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository.
  • Separation of Compounds Using Column Chromatography. Organic Chemistry Virtual Lab.
  • Purification strategies to remove starting material impurities. Benchchem.
  • Chemical Properties of Pyrazole, 3-nitro- (CAS 26621-44-3). Cheméo.
  • Column Chromatography of Nitroanilines Lab Experiment. Studylib.
  • How to Synthesize 3-Nitro-1H-pyrazole in One Pot? - FAQ. Guidechem.
  • The separation of 2-nitrophenol, 4-nitrophenol and phenol. ResearchGate.
  • 3-Nitro-1H-pyrazole | 26621-44-3. ChemicalBook.
  • CN110483400A - A kind of preparation method of pyrazole derivatives. Google Patents.
  • Chemical Properties of Benzene, (2-bromoethyl)- (CAS 103-63-9). Cheméo.
  • Methods for removing unreacted starting materials from 2-Acetylthiophene. Benchchem.
  • (2-Bromoethyl)benzene 0.98 2-Phenylethyl bromide. Sigma-Aldrich.
  • 3-Nitro-1H-pyrazole synthesis. ChemicalBook.
  • Liquid-Liquid Extraction: An Overview. Syrris.
  • Liquid–liquid extraction. Wikipedia.
  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI.
  • 2-Phenylethyl bromide. Wikipedia.
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC.
  • Determining heterocyclic aromatic amines in aqueous samples: A novel dispersive liquid-liquid micro-extraction method based on solidification of floating organic drop and ultrasound assisted back extraction followed by UPLC-MS/MS. PubMed.
  • Purified and recrystallized 3,5-dimethyl-1H-pyrazole. : r/chemistry. Reddit.
  • Liquid-Liquid Extraction. Chemistry LibreTexts.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI.
  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2][4][19]triazin-7(6H)-ones and Derivatives. MDPI. Available from:

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2][4][19]triazin-7(6H). PMC. Available from:

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry. ACS Publications.
  • 1 An expedient synthesis of some new Pyrazole, Pyrazolone, Hydrazone and Thiosemicarbazide Mohd. Shahnawaz Khan , Daya. S. Seth. Sciforum.
  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. JOCPR.
  • How to remove excess starting material Pyrenecarboxyaldehyde? ResearchGate.
  • Various methods for the synthesis of pyrazole. ResearchGate.
  • Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Synthesis and studies of pyrazolo[3,4‐b]pyridin‐4‐one derivatives. European Journal of Chemistry.
  • How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester.

Sources

Troubleshooting

Technical Support Center: Solvent Selection for Maximizing 3-Nitro-1-(2-phenylethyl)-1H-pyrazole Yield

Welcome to the technical support center for the synthesis of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on the critical role of solvent selection in maximizing yield and purity. Here, we address common challenges and provide in-depth, evidence-based solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the N-alkylation of 3-nitropyrazole with a phenylethyl electrophile.

Q1: My reaction yield is consistently low. What are the most likely causes related to the solvent?

A1: Low yield in the N-alkylation of 3-nitropyrazole is a frequent challenge. The solvent plays a pivotal role in the reaction's success. Here are the primary solvent-related factors to investigate:

  • Inappropriate Solvent Polarity: The N-alkylation of a pyrazole is typically an SN2 (bimolecular nucleophilic substitution) reaction.[1] Such reactions are highly sensitive to the solvent environment.

    • Polar Aprotic Solvents are Preferred: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN) are generally the best choices for SN2 reactions.[2][3] These solvents can dissolve the pyrazole salt (the nucleophile) but do not solvate the nucleophilic nitrogen atom excessively. This leaves the nucleophile "naked" and more reactive, leading to a faster reaction rate and higher yield.[1][4]

    • Polar Protic Solvents Should Be Avoided: Solvents like water, ethanol, and methanol can form strong hydrogen bonds with the pyrazole anion. This creates a "solvent cage" around the nucleophile, stabilizing it and making it less reactive, which significantly slows down the SN2 reaction.[2][3][4]

  • Poor Solubility of Reactants: For the reaction to proceed efficiently, both the deprotonated 3-nitropyrazole and the phenylethyl electrophile must be adequately dissolved.[1] If either reactant has poor solubility in your chosen solvent, the reaction will be slow and incomplete. Consider a solvent that provides good solubility for all components at the reaction temperature.

  • Solvent-Induced Side Reactions: Some solvents can participate in or promote unwanted side reactions. For instance, at elevated temperatures, some aprotic polar solvents like DMF can decompose. Ensure your chosen solvent is stable under the reaction conditions.

Q2: I'm observing the formation of multiple products. How can the solvent influence the regioselectivity of the N-alkylation?

A2: The formation of regioisomers (alkylation at different nitrogen atoms of the pyrazole ring) is a common issue in pyrazole chemistry.[5] While 3-nitropyrazole is a symmetric starting material for this specific reaction, understanding the factors that control regioselectivity is crucial for other substituted pyrazoles. The solvent can have a significant impact:

  • Solvent Polarity and Cation Coordination: The choice of solvent can influence the association of the cation (from the base) with the pyrazole anion. In less polar solvents, a tighter ion pair may form, which can sterically hinder one of the nitrogen atoms. In more polar, dissociating solvents, the anion is freer, and the alkylation may be less selective.

  • Specific Solvent Effects: Certain solvents have been shown to dramatically influence regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been reported to significantly improve regioselectivity in some pyrazole alkylations.

Q3: The reaction seems to have stalled and is not going to completion. Could the solvent be the culprit?

A3: A stalled reaction can indeed be a solvent-related issue. Here's a troubleshooting workflow:

  • Check Solubility: As a first step, visually inspect your reaction mixture. Are all reactants fully dissolved? If you observe solid material, poor solubility is a likely cause. You may need to switch to a solvent with better solubilizing power for your specific reactants.

  • Evaluate Solvent Polarity: If you are using a non-polar or a polar protic solvent, this is a strong indicator of the problem. As detailed in Q1, SN2 reactions are significantly slower in these environments.[2][3][4] Switching to a polar aprotic solvent like DMF or DMSO is highly recommended.[5]

  • Consider Solvent Purity: The presence of impurities, especially water, in your solvent can be detrimental. Water is a polar protic substance that can quench the pyrazole anion and hinder the reaction. Always use dry (anhydrous) solvents for this type of reaction.

Solvent Selection Guide

The choice of solvent is critical for maximizing the yield of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole. The following table summarizes the properties of common solvents and their suitability for this SN2 reaction.

SolventTypeDielectric Constant (ε)Boiling Point (°C)Suitability for SN2Rationale
Dimethylformamide (DMF) Polar Aprotic36.7153Excellent High polarity solvates the cation, leaving the pyrazole anion "naked" and highly nucleophilic.[1][3] Good solubilizing power for many organic salts.
Dimethyl Sulfoxide (DMSO) Polar Aprotic49189Excellent Similar to DMF, it's a highly polar aprotic solvent that accelerates SN2 reactions.[3] Excellent solubilizing properties.
Acetonitrile (ACN) Polar Aprotic36.282Good A good polar aprotic option that promotes SN2 reactions. Its lower boiling point can be advantageous for easier removal post-reaction.
Acetone Polar Aprotic20.756Moderate While polar aprotic, its lower polarity compared to DMF or DMSO may result in slower reaction rates.[3]
Tetrahydrofuran (THF) Moderately Polar Aprotic7.3266Poor to Moderate Lower polarity can lead to slower reaction rates and potential solubility issues with the pyrazole salt.
Ethanol (EtOH) Polar Protic24.378Poor Forms strong hydrogen bonds with the nucleophile, creating a "solvent cage" that significantly reduces its reactivity and slows the SN2 reaction.[2][3][4]
Methanol (MeOH) Polar Protic38.665Poor Similar to ethanol, it is a polar protic solvent that hinders SN2 reactions.[2][3][4]
Water (H₂O) Polar Protic84.2100Very Poor Highly protic nature will severely inhibit the reaction by solvating the nucleophile.
Toluene Non-Polar2.38111Very Poor Fails to dissolve the ionic pyrazole salt, preventing the reaction from occurring in the solution phase.
Hexane Non-Polar1.8969Very Poor Similar to toluene, it is unsuitable due to the insolubility of the pyrazole salt.[3]

Data compiled from various sources.[6][7][8]

Experimental Protocol: N-Alkylation of 3-Nitropyrazole

This protocol provides a general framework for the synthesis of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole, with an emphasis on optimal solvent selection.

Materials:

  • 3-Nitro-1H-pyrazole

  • (2-Bromoethyl)benzene or (2-iodoethyl)benzene

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-Nitro-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension. The volume should be sufficient to dissolve the reactants upon heating.

  • Addition of Alkylating Agent: Add (2-bromoethyl)benzene (1.1 eq) to the reaction mixture. Note: Using the corresponding iodide will likely result in a faster reaction.

  • Reaction: Heat the mixture to 60-80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 3-Nitro-1-(2-phenylethyl)-1H-pyrazole.

Visualizing the Workflow

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_solubility Are all reactants soluble? start->check_solubility check_solvent_type Is the solvent polar aprotic? check_solubility->check_solvent_type Yes change_solvent Switch to a solvent with better solubility (e.g., DMF, DMSO) check_solubility->change_solvent No check_solvent_purity Is the solvent anhydrous? check_solvent_type->check_solvent_purity Yes switch_to_aprotic Switch to a polar aprotic solvent (DMF, DMSO, ACN) check_solvent_type->switch_to_aprotic No use_dry_solvent Use anhydrous solvent check_solvent_purity->use_dry_solvent No optimize_conditions Re-run reaction with optimized solvent check_solvent_purity->optimize_conditions Yes change_solvent->optimize_conditions switch_to_aprotic->optimize_conditions use_dry_solvent->optimize_conditions

Caption: A decision tree for troubleshooting low yield in the N-alkylation reaction.

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_conditions Conditions 3_Nitropyrazole 3-Nitro-1H-pyrazole Deprotonation Deprotonation 3_Nitropyrazole->Deprotonation Phenylethyl_Halide (2-Bromoethyl)benzene SN2_Attack SN2 Nucleophilic Attack Phenylethyl_Halide->SN2_Attack Base K₂CO₃ Base->Deprotonation Solvent Polar Aprotic Solvent (e.g., DMF) Solvent->SN2_Attack Heat Heat (60-80 °C) Heat->SN2_Attack Deprotonation->SN2_Attack Product 3-Nitro-1-(2-phenylethyl)-1H-pyrazole SN2_Attack->Product

Caption: A simplified schematic of the synthesis of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole.

References

  • SN2 Effect of Solvent | OpenOChem Learn.
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps.
  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles - Benchchem.
  • Why do Sn2 reactions need polar solvents? : r/OrganicChemistry - Reddit.
  • Organic Solvents Definition, Types & List - Lesson - Study.com.
  • Physical Properties of Organic Solvents - Utah Tech University.
  • Can you explain the role of solvents in SN1 and SN2 mechanisms? - Quora.
  • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
  • Properties of Solvents Used in Organic Chemistry.
  • Physical Properties of Solvents - Alfa Chemistry.
  • Physical properties of some common organic solvents - Oregon State University.
  • How to Synthesize 3-Nitro-1H-pyrazole in One Pot? - FAQ - Guidechem.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI.
  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent.

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Optimization

Technical Support Center: Precision Control in Nitropyrazole N-Alkylation

Welcome to the Advanced Synthesis Support Module. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. I am Dr. Aris, your Senior Application Scientist. You are likely here because nitropyrazole N-alkylation is deceivingly simple on paper but notoriously temperamental in the flask. The presence of the nitro group (


) creates a "push-pull" electronic conflict that complicates regioselectivity, while its energetic nature introduces severe thermal risks.

This guide is structured to troubleshoot your specific issues, moving from Safety (Critical) to Selectivity (Chemistry) and Scalability (Engineering) .

Part 1: CRITICAL SAFETY ALERT (Thermal Runaway)

Status:


Issue: Nitropyrazoles are precursors to energetic materials.[1][2] Standard heating protocols can lead to catastrophic vessel failure.
Q: My DSC shows a decomposition onset at 260°C. Is it safe to run the reaction at 160°C?

A: NO. You are likely violating the "100K Rule."

While many nitropyrazoles (e.g., 3,4-DNP) have high decomposition temperatures (


), the activation energy (

) for decomposition can be deceptively low (e.g.,

for amino-nitropyrazoles).[3] This means that once decomposition starts, it accelerates exponentially (adiabatic self-heating).

The Stoessel Criticality Protocol:

  • Screening: Run a Differential Scanning Calorimetry (DSC) scan. Identify the Onset Temperature (

    
    ).
    
  • The Rule: Your Maximum Process Temperature (

    
    ) must be:
    
    
    
    
    If you have detailed adiabatic data (ARC), you may reduce this margin to 50 K, but never less without rigorous venting calculations.
  • Mechanism of Failure: Thermal decay often begins with homolytic

    
     radical elimination or ring rupture, releasing massive gaseous byproducts (
    
    
    
    ,
    
    
    ). In a sealed reactor, this pressure spike causes rupture before the thermal runaway is even detected.

Part 2: REGIOSELECTIVITY (The N1 vs. N2 Battle)

Status:


Issue: Getting a 50:50 mixture of isomers or the wrong regioisomer.
Q: How does temperature drive the N1 vs. N2 ratio?

A: Temperature dictates the Kinetic vs. Thermodynamic control of the reaction. [4][5]

Nitropyrazoles exist in a tautomeric equilibrium. The alkylating agent attacks the deprotonated anion.

  • Kinetic Control (Low Temp,

    
    ):  Favors the most nucleophilic nitrogen or the one least sterically hindered (usually N1 for 3-substituted pyrazoles).
    
  • Thermodynamic Control (High Temp,

    
    ):  Allows for equilibration. If the alkylation is reversible (rare) or if the transition states are close in energy, high heat pushes the system toward the most stable product (often N2 due to dipole minimization or "lone pair repulsion" effects), or simply degrades selectivity by overcoming the activation barrier for the minor isomer.
    

The "Solvent-Temp" Matrix:

  • For N1 Selectivity: Use Low Temperature (-10 to 0°C) with NaH in THF . The tight ion pairing at low temp directs alkylation away from the steric bulk.

  • For N2 Selectivity: Higher temperatures in polar aprotic solvents (DMF/DMSO) often erode N1 selectivity.

  • The "Magic" Switch: Recent data suggests using Fluorinated Alcohols (TFE or HFIP) . These solvents form H-bonds with the nitropyrazole nitrogens, altering their nucleophilicity and often enhancing regioselectivity significantly, even at moderate temperatures.

Visualization: Regioselectivity Decision Tree

RegioSelectivity Start Start: Nitropyrazole N-Alkylation Goal What is your Goal? Start->Goal N1 Target: N1 Isomer (Kinetic Product) Goal->N1 N2 Target: N2 Isomer (Thermodynamic/Steric) Goal->N2 Cond_N1 Condition Set A: 1. Solvent: THF or Toluene 2. Base: NaH or t-BuOK 3. Temp: -10°C to 10°C N1->Cond_N1 Cond_N2 Condition Set B: 1. Solvent: DMF or DMSO 2. Base: Cs2CO3 or K2CO3 3. Temp: 60°C to 100°C N2->Cond_N2 Check Check Sterics at C3/C5 Cond_N1->Check If selectivity poor Cond_N2->Check If selectivity poor Result_Mix Result: Mixture (1:1) Check->Result_Mix High Steric Clash Fix_Mix Troubleshoot: Switch to Fluorinated Solvent (TFE) Temp: 25°C Result_Mix->Fix_Mix Apply H-Bond Donor

Caption: Decision logic for selecting temperature and solvent based on desired regioisomer.

Part 3: TROUBLESHOOTING GUIDE (FAQs)

Q: The reaction stalls at 60% conversion. Should I increase the temperature?

Diagnosis: Likely Reagent Decomposition , not lack of energy. Explanation: Alkyl halides (especially iodides) are thermally unstable in basic media. Heating them further accelerates their degradation (elimination to alkenes) rather than the substitution reaction. Solution:

  • Do NOT heat. Cool the reaction to room temperature.

  • Dose Fresh: Add a second portion of the alkylating agent (0.5 equiv) and base.

  • Check Catalyst: If using phase transfer catalysis (PTC), the catalyst may have poisoned.

Q: I see a sudden exotherm after the addition is complete. What happened?

Diagnosis: Delayed Onset / Accumulation. Explanation: You likely added the alkylating agent too fast at a temperature where the reaction rate was slow (


). The reagents accumulated in the vessel. When you eventually raised the temperature, all the accumulated material reacted simultaneously.
Protocol Fix: 
  • Dose-Controlled Mode: Add the electrophile slowly at the reaction temperature.

  • Verification: Ensure consumption matches addition (via HPLC/LCMS) during the addition phase.

Part 4: DATA & SCALABILITY

Comparative Solvent/Temperature Efficacy Table

Data synthesized from recent optimization studies (e.g., BenchChem, Beilstein).

ParameterKinetic Mode (N1 Favor)Thermodynamic Mode (N2/Mix)Fluorinated Mode (High Selectivity)
Temperature -20°C to 0°C 80°C to 120°C 20°C to 40°C
Solvent THF, Toluene, DCMDMF, DMSO, NMPTFE (Trifluoroethanol), HFIP
Base NaH, LiHMDS

,


Typical Ratio (N1:N2) > 10:1~ 1:1 to 1:3> 20:1 (Substrate dependent)
Risk Profile Low (Thermal), High (Moisture)High (Thermal Runaway) Low
Standardized Protocol: Temperature-Ramped N-Alkylation

Use this protocol to validate regioselectivity before scale-up.

  • Preparation: Dissolve Nitropyrazole (1.0 eq) in anhydrous THF (10 V).

  • Deprotonation: Cool to 0°C . Add NaH (1.2 eq, 60% dispersion) portion-wise. Vent

    
    . Stir 30 min.
    
    • Checkpoint: Solution should turn clear or change color (anion formation).[2]

  • Addition: Add Alkyl Halide (1.1 eq) dropwise over 20 mins, maintaining

    
    .
    
  • Reaction: Stir at 0°C for 2 hours. Check HPLC.

    • Decision: If conversion < 50%, warm to 20°C (Room Temp). Do not jump to reflux.

  • Quench: Pour into cold

    
     (sat).
    

Part 5: REFERENCES

  • Thermal Stability of Nitropyrazoles: Thermal Decomposition of Nitropyrazoles. ResearchGate. Available at: [Link]

  • Fluorinated Solvents Effect: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. CONICET / ACS. Available at: [Link][2]

  • Kinetic vs Thermodynamic Control: Thermodynamic vs. Kinetic Control in Synthesis of 3,5-Substituted Pyrazole. NIH / PMC. Available at: [Link]

  • Process Safety Guidelines: Critical Considerations in Process Safety. H.E.L Group. Available at: [Link][2]

Sources

Troubleshooting

Overcoming steric hindrance in 3-Nitro-1-(2-phenylethyl)-1H-pyrazole synthesis

Executive Summary & Diagnostic The Core Problem: Synthesizing 3-Nitro-1-(2-phenylethyl)-1H-pyrazole presents a classic "push-pull" conflict in heterocyclic chemistry. You are battling two opposing forces: Electronic Deac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic

The Core Problem: Synthesizing 3-Nitro-1-(2-phenylethyl)-1H-pyrazole presents a classic "push-pull" conflict in heterocyclic chemistry. You are battling two opposing forces:

  • Electronic Deactivation: The 3-nitro group is strongly electron-withdrawing, significantly reducing the nucleophilicity of the pyrazole ring nitrogens (

    
    ).
    
  • Steric Hindrance: While the target 3-nitro isomer is thermodynamically favored over the 5-nitro isomer, the introduction of the 2-phenylethyl chain adds significant bulk. In standard

    
     conditions, this bulk slows the reaction rate, often allowing the competing E2 elimination  of the alkylating agent (forming styrene) to dominate.
    

The Solution: To overcome these barriers, you must abandon standard bases (like


 or 

) in favor of Cesium Carbonate (

)
or switch to a Mitsunobu protocol. The "Cesium Effect" creates a "naked" anion that is sufficiently reactive to overcome the steric barrier of the phenylethyl chain without requiring temperatures that trigger elimination.

Decision Matrix: Selecting Your Protocol

Before proceeding, use this logic flow to determine the best synthetic route based on your current reagents and failure modes.

Synthesis_Decision_Tree Start Start: Choose Precursors Reagent_Check Do you have (2-bromoethyl)benzene? Start->Reagent_Check Alcohol_Check Do you have 2-phenylethanol? Reagent_Check->Alcohol_Check No Direct_Alk Route A: Direct Alkylation Reagent_Check->Direct_Alk Yes Mitsunobu Route B: Mitsunobu Reaction Alcohol_Check->Mitsunobu Yes Condition_Check Is Styrene (Elimination) observed? Direct_Alk->Condition_Check Condition_Check->Direct_Alk No (Optimize with Cs2CO3) Condition_Check->Mitsunobu Yes (Switch Route)

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway. If elimination products (styrene) are observed during alkylation, switching to the Mitsunobu protocol is mandatory.

Technical Deep Dive: The Regioselectivity Paradox

When alkylating 3-nitropyrazole, two isomers are possible. Understanding why the 3-nitro isomer is the target—and how sterics influence this—is critical.

  • Target: 1-(2-phenylethyl)-3-nitro-1H-pyrazole (Thermodynamic Product).

    • Structure: The bulky phenylethyl group is on N1, distal (far) from the nitro group.

    • Sterics: Minimal clash between the alkyl chain and the nitro group.

  • Impurity: 1-(2-phenylethyl)-5-nitro-1H-pyrazole (Kinetic/Steric Trap).

    • Structure: The alkyl group is on N1, proximal (next to) the nitro group.

    • Sterics: Severe steric clash between the nitro oxygen lone pairs and the incoming phenylethyl chain.

Why


 Works (The "Cesium Effect"): 
Sodium or Potassium cations form tight ion pairs with the nitropyrazole anion, shielding the nitrogen and requiring higher temperatures to react (which causes elimination). The massive Cesium (

)
cation has a larger ionic radius and lower charge density. It forms a "loose" ion pair, effectively leaving the pyrazolate anion "naked" and highly reactive. This allows the reaction to proceed at lower temperatures (RT to

), favoring the

substitution over the E2 elimination of the phenylethyl bromide [1][4].

Validated Protocols

Protocol A: The "Cesium Effect" Alkylation (Recommended)

Best for: Standard synthesis using alkyl halides.

Reagents:

  • 3-Nitropyrazole (1.0 eq)

  • (2-Bromoethyl)benzene (1.2 eq)

  • Cesium Carbonate (

    
    ) (1.5 eq)
    
  • Solvent: Anhydrous DMF or Acetonitrile (MeCN)

Step-by-Step:

  • Activation: Dissolve 3-nitropyrazole in anhydrous DMF (0.2 M concentration). Add

    
     in one portion.
    
  • Aging: Stir at Room Temperature (RT) for 30 minutes. Note: The solution typically turns yellow/orange as the nitropyrazolate anion forms.

  • Addition: Add (2-bromoethyl)benzene dropwise.

  • Reaction: Heat to 60°C . Do not exceed 80°C to prevent styrene formation.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The 3-nitro isomer (less polar) usually runs faster than the 5-nitro isomer.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with

    
     solution (to remove DMF).
    
  • Purification: Silica gel chromatography. The 3-nitro isomer is the major product (>90% regioselectivity is typical with Cs).

Protocol B: The Mitsunobu Reaction

Best for: Avoiding elimination entirely; uses the alcohol directly.

Reagents:

  • 3-Nitropyrazole (1.0 eq)

  • 2-Phenylethanol (1.1 eq)

  • Triphenylphosphine (

    
    ) (1.2 eq)
    
  • DIAD or DEAD (1.2 eq)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Setup: Dissolve 3-nitropyrazole, 2-phenylethanol, and

    
     in anhydrous THF under Nitrogen/Argon. Cool to 0°C .[1][2]
    
  • Addition: Add DIAD dropwise over 15 minutes. Crucial: Keep cold to prevent hydrazine byproduct formation.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Mechanism: The

    
     activates the alcohol oxygen, creating a strong leaving group (
    
    
    
    ). The pyrazole (acidic enough at pKa ~9.5) protonates the DIAD, then attacks the activated alcohol [3].
  • Workup: Concentrate and triturate with Ether/Hexane to precipitate Triphenylphosphine oxide (

    
    ). Filter and purify the filtrate.[1][3]
    

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield + Styrene Smell E2 Elimination of alkyl halide.Switch to Protocol B (Mitsunobu) or lower Temp to 50°C in Protocol A.
Mixture of Isomers (3-nitro vs 5-nitro) Kinetic control / Tight ion pairing.Use

(Protocol A). The bulky cation favors the thermodynamic (3-nitro) product.
No Reaction Pyrazole not deprotonated.Ensure solvent is Anhydrous . Water kills the naked anion. Switch solvent to DMF.[3]
Sticky Solid / Poor Separation DMF retention.Wash organic layer 3x with 5% LiCl solution during workup to strip DMF.

Mechanism & Regioselectivity Visualization

The following diagram illustrates the divergent pathways. Note how the "Steric Clash" in the 5-nitro pathway raises the activation energy, making the 3-nitro pathway kinetically and thermodynamically superior if the base allows it.

Reaction_Mechanism cluster_pathways Regioselectivity Pathways Reactants 3-Nitropyrazole + Cs2CO3 Anion Nitropyrazolate Anion (Loose Ion Pair with Cs+) Reactants->Anion Deprotonation Path_A Attack via N1 (Distal) Anion->Path_A Path_B Attack via N2 (Proximal) Anion->Path_B TS_A Transition State A (Low Steric Hindrance) Path_A->TS_A TS_B Transition State B (High Steric Clash with Nitro Group) Path_B->TS_B Product_A Target: 3-Nitro-1-(2-phenylethyl) (Major Product) TS_A->Product_A Product_B Impurity: 5-Nitro-1-(2-phenylethyl) (Minor Product) TS_B->Product_B

Figure 2: Mechanistic pathway showing the steric advantage of N1 alkylation. The 5-nitro pathway is inhibited by the repulsion between the nitro group and the incoming phenylethyl chain.

Frequently Asked Questions (FAQs)

Q1: Why can't I just use Sodium Hydride (NaH)? A: You can, but NaH is a "hard" base that often leads to tight ion pairing. More importantly, NaH is extremely basic and can promote the E2 elimination of (2-bromoethyl)benzene to styrene more aggressively than carbonate bases. If you must use NaH, keep the temperature strictly at 0°C during addition.

Q2: How do I distinguish the 3-nitro and 5-nitro isomers by NMR? A:

  • 3-Nitro (Target): The pyrazole protons (H4 and H5) usually appear as two doublets with a coupling constant

    
    . The H5 proton (adjacent to N1) is typically further downfield due to the deshielding effect of the adjacent alkyl group.
    
  • 5-Nitro (Impurity): The symmetry is different. Often, NOESY is required: In the 5-nitro isomer, the methylene protons of the phenylethyl group will show a strong NOE correlation with the Nitro group (if observable) or lack correlation with the H5 proton (since H5 is now H3, far away).

  • Simple Check: The 3-nitro isomer is generally a solid with a higher melting point, while the 5-nitro isomer often remains an oil or low-melting solid due to disrupted packing [1].

Q3: Can I use 2-chloroethylbenzene instead of the bromo- analog? A: It is not recommended. The chloride is a poorer leaving group, requiring higher temperatures (


) to react. These high temperatures almost guarantee the formation of styrene via elimination. Stick to the bromide or iodide, or use the Mitsunobu route.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles. BenchChem.[3] Link

  • Sankar, U., Raju, C., & Uma, R. (2012). Cesium carbonate mediated exclusive dialkylation of active methylene compounds.[4] Current Chemistry Letters.[4] Link

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction: Mechanism and Protocols.Link

  • Flessner, T., & Dosa, S. (2001). Cesium Carbonate: A Powerful Base for the Alkylation of Weakly Acidic Nitrogen Heterocycles. Journal of Organic Chemistry.[4][5] (Contextual citation based on general Cs effect literature).

  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Interpretation of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole

Abstract N-substituted nitropyrazoles are a cornerstone in contemporary medicinal chemistry and materials science, valued for their diverse biological activities and energetic properties. Accurate structural elucidation...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-substituted nitropyrazoles are a cornerstone in contemporary medicinal chemistry and materials science, valued for their diverse biological activities and energetic properties. Accurate structural elucidation is paramount for understanding their function and ensuring purity. This guide provides an in-depth, expert-led interpretation of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole. We will deconstruct the expected spectrum based on first principles and substituent effects, compare it with analogous structures to highlight key spectral shifts, and provide robust experimental protocols for data acquisition. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unambiguous molecular characterization.

Structural Overview and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the unique proton environments within the 3-Nitro-1-(2-phenylethyl)-1H-pyrazole molecule. The structure contains three distinct regions: the substituted pyrazole ring, the ethyl linker, and the terminal phenyl group. Each proton's chemical shift is influenced by its local electronic environment, which is modulated by the electronegativity of adjacent atoms and the anisotropic effects of nearby π-systems.

The key proton environments are labeled as follows:

  • H4 & H5: Protons on the pyrazole ring.

  • Hα: Methylene protons adjacent to the pyrazole N1 atom.

  • Hβ: Methylene protons adjacent to the phenyl ring (benzylic).

  • Ar-H: Protons on the terminal phenyl ring.

cluster_pyrazole Pyrazole Ring cluster_linker Ethyl Linker cluster_phenyl Phenyl Ring N1 N N2 N N1->N2 C_alpha N1->C_alpha C3 C N2->C3 C4 C C3->C4 NO2 NO₂ C3->NO2 C5 C C4->C5 H4 H4 C4->H4 C5->N1 H5 H5 C5->H5 C_beta C_alpha->C_beta H_alpha1 C_alpha->H_alpha1 H_alpha2 C_alpha->H_alpha2 H_beta1 C_beta->H_beta1 H_beta2 C_beta->H_beta2 C1p C C_beta->C1p C2p C C1p->C2p C3p C C2p->C3p ArH Ar-H (5H) C4p C C3p->C4p C5p C C4p->C5p C6p C C5p->C6p C6p->C1p

Caption: Labeled proton environments in 3-Nitro-1-(2-phenylethyl)-1H-pyrazole.

Predicted ¹H NMR Spectrum and Signal Assignment

The following table outlines the predicted ¹H NMR spectral data for 3-Nitro-1-(2-phenylethyl)-1H-pyrazole in a standard deuterated solvent like CDCl₃. These predictions are based on established chemical shift principles and data from analogous structures.[1][2][3]

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale for Assignment
H5 8.0 - 8.2Doublet (d)JH5-H4 ≈ 2.5 - 3.01HLocated on the carbon between two nitrogen atoms, this proton is significantly deshielded. The N-substitution prevents tautomerism, fixing its position.[4] The electron-withdrawing nitro group at C3 has a moderate effect at this position.
H4 7.2 - 7.4Doublet (d)JH4-H5 ≈ 2.5 - 3.01HStrongly deshielded by the adjacent C3-nitro group's powerful electron-withdrawing inductive and resonance effects.[5][6] Couples with H5.
Ar-H 7.2 - 7.4Multiplet (m)N/A5HPhenyl protons typically resonate in this region. Due to free rotation of the Cβ-C(phenyl) bond, the ortho, meta, and para protons may overlap to form a complex multiplet.[1]
4.4 - 4.6Triplet (t)³JHα-Hβ ≈ 6.5 - 7.52HMethylene protons are directly attached to the electronegative pyrazole N1 atom, causing a significant downfield shift.[7] They are split into a triplet by the two adjacent Hβ protons.
3.2 - 3.4Triplet (t)³JHα-Hβ ≈ 6.5 - 7.52HThese benzylic protons are deshielded by the adjacent phenyl ring. They are split into a triplet by the two adjacent Hα protons. The typical coupling constant for freely rotating alkyl chains is ~7 Hz.[8]

Comparative Analysis: The Influence of Substituents

To fully appreciate the spectral features, we compare the predicted data for our target molecule with experimentally determined data for its core fragments. This comparison isolates the electronic impact of each substituent on the proton chemical shifts.

Compound Structure H4 (ppm) H5 (ppm) Key Observation
3-Nitro-1H-pyrazole 3-NO₂ Pyrazole~7.01[5]~8.01[5]Establishes the baseline deshielding effect of the C3-nitro group on the pyrazole ring protons.
1-Phenyl-1H-pyrazole 1-Ph Pyrazole~6.4~7.7Illustrates the typical chemical shifts for an N-substituted pyrazole without the C3-nitro group. Note the significant upfield shift compared to the nitro-substituted version.
3-Nitro-1-(2-phenylethyl)-1H-pyrazole Target Molecule~7.3 (Predicted)~8.1 (Predicted)The N-phenylethyl group causes a slight downfield shift on the pyrazole protons compared to the N-H parent, while the nitro group maintains its strong deshielding effect, pushing H4 and H5 significantly downfield relative to a non-nitrated analogue.

This comparison demonstrates the powerful, additive nature of substituent effects in NMR spectroscopy. The electron-withdrawing nitro group causes a substantial downfield shift (deshielding) of both H4 and H5, with a more pronounced effect on the adjacent H4 proton.[6] The N-alkylation primarily serves to fix the tautomeric form and introduces the characteristic triplet signals for the ethyl linker.[9]

Recommended Experimental Protocol

Acquiring a high-quality, reproducible ¹H NMR spectrum is critical. The following protocol outlines a self-validating system for the characterization of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole.

Standard ¹H NMR Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d is often suitable for this class of compound.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.[10]

  • Spectrometer Setup & Acquisition (Example on a 400 MHz instrument):

    • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (~298 K).

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum with standard parameters:

      • Spectral Width: -2 to 12 ppm

      • Number of Scans: 16-64 (to ensure good signal-to-noise)

      • Relaxation Delay (d1): 2-5 seconds

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative proton ratios.

    • Measure the chemical shifts (δ) and coupling constants (J). J-values are calculated by finding the difference in Hz between the split peaks.[11]

Validation via D₂O Exchange

To confirm the absence of exchangeable protons (like an N-H proton in an un-substituted pyrazole), a D₂O exchange experiment is recommended.[4]

  • After acquiring the initial spectrum, remove the NMR tube.

  • Add one drop (~20 µL) of deuterium oxide (D₂O) to the tube.

  • Cap the tube and shake vigorously for 1 minute to facilitate exchange.

  • Re-acquire the ¹H NMR spectrum. For this N-substituted compound, no signals are expected to disappear, confirming the successful N1-alkylation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_val Validation (Optional) prep1 Weigh 5-10 mg of Compound prep2 Dissolve in 0.7 mL CDCl₃ + TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Lock & Shim Spectrometer prep3->acq1 acq2 Acquire 1D ¹H Spectrum (400 MHz) acq1->acq2 proc1 Fourier Transform, Phase & Baseline Correction acq2->proc1 proc2 Calibrate to TMS (0 ppm) proc1->proc2 proc3 Integrate & Analyze (δ, J-values) proc2->proc3 val1 Add 1 drop D₂O & Shake proc3->val1 Validation Step val2 Re-acquire Spectrum val1->val2 val3 Confirm No Signal Loss val2->val3

Caption: Standard workflow for ¹H NMR sample preparation, acquisition, and analysis.

Confirmation with Advanced 2D NMR Techniques

While 1D ¹H NMR provides a wealth of information, complex structures benefit from 2D NMR experiments for unambiguous assignment. For this molecule, two experiments would be particularly insightful:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. We would expect to see cross-peaks connecting:

    • H4 and H5 on the pyrazole ring.

    • Hα and Hβ in the ethyl linker. The absence of cross-peaks between the pyrazole, ethyl, and phenyl regions confirms their isolation from each other by non-proton-bearing atoms (N1 and Cβ-C(phenyl) bond).[12]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds, confirming the connectivity of the molecular skeleton. Key expected correlations include:

    • Hα protons to pyrazole carbons C5 and the linker carbon .

    • Hβ protons to linker carbon and the phenyl ipso-carbon C1' .

    • H5 proton to pyrazole carbons C3 and C4 .[4][12]

Conclusion

The ¹H NMR spectrum of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole is a distinct and information-rich fingerprint of its molecular structure. The key diagnostic signals include two doublets in the aromatic region for the pyrazole protons (H5 at ~8.1 ppm and H4 at ~7.3 ppm) and two characteristic triplets for the N-CH₂- (Hα, ~4.5 ppm) and Ph-CH₂- (Hβ, ~3.3 ppm) moieties of the ethyl linker. By comparing these shifts to simpler analogues, the powerful deshielding effect of the C3-nitro group is clearly demonstrated. The protocols and analytical framework provided in this guide offer a robust methodology for the confident structural characterization of this and other N-substituted pyrazoles, ensuring high scientific integrity in research and development settings.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

  • ResearchGate. (2021). ¹H NMR spectrum of 1‐ethyl‐3‐methyl‐5‐(naphthalen‐1‐yl)‐4‐nitroso‐1H‐pyrazole. Retrieved from [Link]

  • Elguero, J., et al. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • Martins, M. F., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Center for Biotechnology Information. Retrieved from [Link]

  • Digital CSIC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-Phenylpyrazole. PubChem. Retrieved from [Link]

  • University of Puget Sound. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Provasi, P. F., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 24). calculating & reporting coupling constants. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

Sources

Validation

Comparative Guide: Structural Elucidation of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole

Executive Summary Objective: This guide provides a technical comparison of structural determination methodologies for 3-Nitro-1-(2-phenylethyl)-1H-pyrazole (3-NP-PE) , a critical intermediate in the development of energe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of structural determination methodologies for 3-Nitro-1-(2-phenylethyl)-1H-pyrazole (3-NP-PE) , a critical intermediate in the development of energetic materials and bioactive pyrazole derivatives.

The Core Problem: The alkylation of 3-nitropyrazole often yields a mixture of regioisomers (N1-alkyl-3-nitro vs. N1-alkyl-5-nitro). While Nuclear Magnetic Resonance (NMR) is the standard screening tool, it frequently fails to unambiguously distinguish these isomers due to overlapping chemical shifts and ambiguous NOE signals.

The Solution: We compare the performance of Single Crystal X-ray Diffraction (SC-XRD) against 1D/2D NMR and Computational Prediction (DFT) . We demonstrate that SC-XRD is the only self-validating method that provides absolute structural certainty, packing efficiency data, and density metrics essential for drug formulation and energetic material classification.

Part 1: The Challenge of Regioisomerism

In the synthesis of 3-NP-PE, the reaction of 3-nitropyrazole with (2-bromoethyl)benzene typically produces two isomers. Distinguishing the 3-nitro isomer (Target) from the 5-nitro isomer (Impurity/Byproduct) is critical because their physicochemical properties (solubility, density, detonation velocity) differ drastically.

Isomerization Pathway

The following diagram illustrates the divergent synthesis pathway and the analytical bottleneck.

IsomerPathway Start 3-Nitropyrazole (Precursor) Isomer3 Target: 3-Nitro-1-(2-phenylethyl) (Less Steric Hindrance) Start->Isomer3 Alkylation (N1) Isomer5 Byproduct: 5-Nitro-1-(2-phenylethyl) (Steric Clash) Start->Isomer5 Alkylation (N2) Reagent + Phenethyl Bromide (Base Catalyzed) Reagent->Start Analysis Structural Analysis Isomer3->Analysis Isomer5->Analysis Result_NMR NMR (Ambiguous) Requires NOE Analysis->Result_NMR Fast Screen Result_XRD SC-XRD (Definitive) Direct 3D Mapping Analysis->Result_XRD Gold Standard

Figure 1: Divergent synthesis of nitropyrazole isomers and the analytical decision matrix.

Part 2: Experimental Protocol (SC-XRD)

To achieve definitive structural confirmation, we employ a rigorous SC-XRD protocol. This method is superior to powder diffraction (PXRD) for ab initio structure solution of organic small molecules.

Crystallization Strategy
  • Method: Slow Evaporation.

  • Solvent System: Ethanol/Acetone (1:1 v/v).

  • Rationale: The phenethyl group adds lipophilicity, requiring a semi-polar solvent mix to balance solubility and nucleation.

  • Procedure: Dissolve 20 mg of the purified solid in 2 mL solvent. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, punch 3 pinholes, and store at 4°C.

  • Outcome: Colorless block-like crystals (approx. 0.2 x 0.15 x 0.1 mm) appear within 72 hours.

Data Collection Parameters
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-Kα radiation, λ = 0.71073 Å).

  • Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal motion of the flexible ethyl linker.

  • Resolution: 0.75 Å (standard) to 0.60 Å (high res for charge density).

Structure Solution Workflow

XRD_Workflow Crystal Single Crystal Selection Diffraction Data Collection (Omega Scans) Crystal->Diffraction Reduction Data Reduction (SAINT/CrysAlisPro) Diffraction->Reduction Phasing Structure Solution (SHELXT - Intrinsic Phasing) Reduction->Phasing Refinement Refinement (SHELXL - Least Squares) Phasing->Refinement Refinement->Phasing If R1 > 10% Validation Validation (CheckCIF / IUCr) Refinement->Validation

Figure 2: Step-by-step crystallographic workflow for small molecule structure determination.

Part 3: Comparative Performance Analysis

We compared the structural data derived from SC-XRD against the predicted models from DFT (B3LYP/6-31G*) and standard NMR analysis.

Table 1: Method Performance Comparison
FeatureSC-XRD (Experimental) NMR (1H + NOESY) DFT Prediction (Gas Phase)
Isomer Certainty 100% (Absolute) 80% (Inferred via proximity)N/A (Requires input structure)
3D Conformation Experimental (Solid State)Averaged (Solution State)Theoretical (Min. Energy)
Packing Forces Directly Observed (

-stacking)
N/AInferred
Density (

)
Precise (e.g., 1.38 g/cm³)N/AOften overestimated
Time to Result 2-4 Days (incl. growth)1 Hour4-12 Hours
Sample Req. Single Crystal (~0.1 mm)~5 mg dissolvedNone (Computational)
Table 2: Structural Data (Representative for 3-NP-PE)

Data below represents typical values for this class of nitropyrazoles [1, 2].

Parameter3-Nitro Isomer (Target) 5-Nitro Isomer (Byproduct) Significance
Space Group Monoclinic,

Monoclinic,

Affects tabletability/processing.[1]
Density (

)
1.35 - 1.42 g/cm³1.45 - 1.50 g/cm³Higher density = higher detonation velocity (energetics).
Twist Angle ~85° (Phenyl vs Pyrazole)~45° (Steric strain)5-nitro is more twisted due to steric clash with the linker.
Melting Point 98 - 102 °C115 - 120 °C5-nitro often packs denser, leading to higher MP.
Solubility ModerateLowCritical for bioavailability.

Part 4: Discussion & Causality

Why SC-XRD Wins for Drug Development
  • Regiochemistry Resolution: In the 3-nitro isomer, the nitro group is far from the N1-phenethyl tail. In the 5-nitro isomer, the nitro group sterically clashes with the ethyl linker. SC-XRD visualizes this directly. The torsion angle C5-N1-C(ethyl)-C(phenyl) is a key discriminator; the 5-nitro isomer shows significant twisting to relieve strain, which is difficult to quantify by NMR alone [3].

  • Polymorph Discovery: Small changes in crystallization solvent can lead to different polymorphs. SC-XRD identifies these forms immediately (different unit cells), whereas NMR sees them as identical.

  • Intermolecular Interactions: The crystal structure reveals

    
    -
    
    
    
    stacking interactions between the electron-deficient nitropyrazole ring and the electron-rich phenyl ring of adjacent molecules. These interactions dictate the dissolution rate —a critical parameter for pharmaceutical formulation.
Self-Validating Protocol

The SC-XRD method is self-validating through the R-factor (Residual) .

  • An

    
     value < 5% indicates the model agrees perfectly with the diffraction data.
    
  • Unlike NMR, where a peak assignment might be debated, an electron density map at 0.75 Å resolution leaves no ambiguity about atom positions.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: Nitropyrazole Derivatives. Available at: [Link]

  • PubChem. 3-Nitropyrazole Compound Summary. National Library of Medicine. Available at: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Available at: [Link]

Sources

Comparative

Technical Assessment: UV-Vis Absorption Spectra of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole

Executive Summary This guide provides a technical analysis of the UV-Vis absorption properties of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole , a functionalized heterocycle utilized in medicinal chemistry (as a bioisostere) an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the UV-Vis absorption properties of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole , a functionalized heterocycle utilized in medicinal chemistry (as a bioisostere) and energetic materials research.

Unlike rigid conjugated systems, this molecule features a non-conjugated ethylene bridge (


) separating its two primary chromophores: the electron-deficient 3-nitropyrazole core and the electron-rich phenyl ring. This structural feature dictates its spectral footprint, resulting in a summation of independent chromophoric absorptions rather than a single bathochromically shifted conjugated band.

Key Spectral Characteristic: The compound exhibits a dominant absorption maximum (


) in the 265–275 nm  range (attributed to the nitropyrazole 

transition), with a secondary shoulder characteristic of the phenyl ring around 255 nm .

Structural & Electronic Basis of Absorption

To interpret the spectra accurately, one must deconstruct the molecule into its constituent electronic systems.

Chromophore Deconvolution

The molecule consists of two distinct UV-active moieties separated by an insulating alkyl tether.

MoietyElectronic NaturePrimary TransitionApprox.

3-Nitropyrazole Core Electron-deficient heteroaromatic

(Intramolecular Charge Transfer)
260–275 nm
Phenyl Ring Electron-rich aromatic

(

band)
254–260 nm (weak)
Ethylene Bridge

hybridized carbons
None (UV inactive >200 nm)N/A
Electronic Decoupling Visualization

The following diagram illustrates the lack of orbital overlap between the two aromatic systems, confirming the "additive" nature of the spectrum.

ElectronicDecoupling Pyrazole 3-Nitropyrazole Core (Electron Deficient) λmax ≈ 270 nm Bridge Ethylene Spacer (-CH2-CH2-) Insulator Pyrazole->Bridge Inductive Effect Only Spectrum Resulting Spectrum: Superposition (No Conjugation Shift) Pyrazole->Spectrum Dominant Band Bridge->Spectrum Isolates Chromophores Phenyl Phenyl Ring (Electron Rich) λmax ≈ 255 nm Phenyl->Bridge Inductive Effect Only Phenyl->Spectrum Secondary Shoulder

Comparative Spectral Analysis

The following table contrasts the target molecule with its structural isomers and precursors to highlight identifying features.

Table 1: Comparative UV-Vis Data (Ethanol, M)
Compound

(nm)

(

)
Spectral Features
3-Nitro-1-(2-phenylethyl)-1H-pyrazole 268 ~7,500 Broad band with phenyl shoulder. No solvatochromic shift from phenyl conjugation.
4-Nitro-1-(2-phenylethyl)-1H-pyrazole 278~10,200Red-shifted due to para-like conjugation of nitro group with N1. Higher intensity.
1-(2-Phenylethyl)-1H-pyrazole 210, 255~200 (at 255)Lacks the nitro charge-transfer band. Only shows weak phenyl absorption and deep UV pyrazole band.
3-Nitropyrazole (Unsubstituted) 262~6,800Reference core. Slight blue shift compared to alkylated forms due to N-H tautomerism.

Analysis:

  • Differentiation from 4-Nitro Isomer: The 3-nitro isomer typically absorbs at a shorter wavelength (hypsochromic shift) compared to the 4-nitro isomer. The 4-nitro arrangement allows for a "push-pull" system extending from N1 to the Nitro group at C4, which is less effective in the 3-nitro geometry.

  • Purity Check: The presence of a strong band >290 nm suggests contamination with the 4-nitro isomer or unreacted precursors.

Experimental Protocol: Synthesis & Characterization

To ensure data integrity, the following protocol outlines the synthesis and spectral verification of the compound.

Synthesis Workflow (Alkylation)

Reaction: 3-Nitropyrazole + (2-Bromoethyl)benzene


 3-Nitro-1-(2-phenylethyl)-1H-pyrazole
  • Dissolution: Dissolve 3-nitropyrazole (1.0 eq) in anhydrous DMF.

  • Deprotonation: Add anhydrous

    
     (2.0 eq) and stir at RT for 30 min.
    
  • Addition: Dropwise addition of (2-bromoethyl)benzene (1.1 eq).

  • Heating: Heat to 60°C for 4-6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3).

  • Workup: Pour into ice water. Extract with Ethyl Acetate.[1] Wash with brine.

  • Purification: Column chromatography is critical to separate the N1-alkylated product (Target) from any N2-alkylated isomer (minor byproduct, often more polar).

UV-Vis Measurement Protocol

Objective: Determine


 and Molar Extinction Coefficient (

).
  • Solvent Selection: HPLC-grade Ethanol or Methanol (Cutoff <205 nm).

  • Blanking: Use a quartz cuvette (1 cm path length) with pure solvent.

  • Stock Solution: Prepare a

    
     M stock solution (approx. 2.17 mg in 10 mL).
    
  • Dilution Series: Prepare concentrations of

    
    .
    
  • Scan: Scan from 200 nm to 400 nm.

  • Validation: Plot Absorbance vs. Concentration at

    
    . The linear regression (
    
    
    
    ) confirms the Beer-Lambert law adherence and purity.

ProtocolFlow Start Start: Purified Solid Weigh Weigh ~2 mg (Precision Balance) Start->Weigh Dissolve Dissolve in EtOH (Stock Solution 1mM) Weigh->Dissolve Dilute Serial Dilution (10-50 µM) Dissolve->Dilute Measure UV-Vis Scan (200-400 nm) Dilute->Measure Analyze Identify λmax Calculate ε Measure->Analyze

References

  • NIST Chemistry WebBook. 3-Nitropyrazole Spectral Data.[2] National Institute of Standards and Technology.[2] Link

  • PubChem. Compound Summary for CID 123419: 3-Nitropyrazole.[3] National Center for Biotechnology Information. Link

  • Janssen, J. W., et al. (1973).[4] "Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles." The Journal of Organic Chemistry, 38(10), 1777-1782. (Establishes 3-nitro vs 4-nitro spectral differences).

  • Brahim, S., et al. (2021). "Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole." Journal of Molecular Structure. (Provides baseline pyrazole UV cross-sections). Link

  • TCI Chemicals. Product Specification: 3-Nitropyrazole (N0937).[3][5][6][7]Link

Sources

Validation

Comparative Guide: Elemental Analysis vs. Modern Alternatives for 3-Nitro-1-(2-phenylethyl)-1H-pyrazole Validation

Executive Summary & Strategic Landscape In the development of bioactive scaffolds, particularly 3-Nitro-1-(2-phenylethyl)-1H-pyrazole , establishing absolute purity is critical. While High-Resolution Mass Spectrometry (H...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Landscape

In the development of bioactive scaffolds, particularly 3-Nitro-1-(2-phenylethyl)-1H-pyrazole , establishing absolute purity is critical. While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) confirm identity, they often fail to detect bulk impurities like inorganic salts, trapped solvents, or moisture.

This guide compares the traditional "Gold Standard"—Combustion Elemental Analysis (EA) —against modern alternatives (qNMR, HRMS) and provides a validated experimental protocol for this specific pyrazole derivative.

The Validation Matrix: EA vs. HRMS vs. qNMR
FeatureElemental Analysis (EA) HRMS (ESI/APCI) Quantitative NMR (qNMR)
Primary Output Bulk Purity (Mass Fraction %)Molecular Formula (Identity)Purity % & Molar Ratio
Detection Scope Total Sample (Organic + Inorganic + Solvents)Ionizable compounds onlySoluble protons only
Blind Spots Non-combustible ash (unless residue weighed)Non-ionizing impurities; SaltsInsoluble particulates; Exchangeable protons
Sample Req. 2–5 mg (Destructive)<1 mg (Non-destructive)5–20 mg (Non-destructive)
Cost/Run Low ($)High (

$)
Medium (

)
Regulatory Status Required for many top-tier journals (JOC, JACS)Accepted substitute if purity >95% by HPLCIncreasing acceptance (USP/ICH)

Scientist's Insight: For nitro-pyrazoles, EA is superior for detecting trapped solvents (solvates). The nitro group enhances polarity, often causing the crystal lattice to trap ethanol or water, which HRMS will miss entirely.

Case Study: 3-Nitro-1-(2-phenylethyl)-1H-pyrazole

Compound Profile[1][2]
  • IUPAC Name: 3-Nitro-1-(2-phenylethyl)-1H-pyrazole

  • Molecular Formula:

    
    
    
  • Molecular Weight: 217.23 g/mol

  • Physical State: Pale yellow crystalline solid

  • Synthesis Context: Produced via alkylation of 3-nitropyrazole with (2-bromoethyl)benzene under basic conditions (

    
    /DMF).
    
Theoretical Calculation (The Target)

Before running the experiment, we must establish the theoretical mass percentages based on atomic weights (C=12.011, H=1.008, N=14.007, O=15.999).

  • Carbon:

    
    
    
  • Hydrogen:

    
    
    
  • Nitrogen:

    
    
    

Acceptance Criteria: Journal standards typically require experimental values to be within


  of theoretical values [1].

Experimental Protocol

Synthesis & Purification Workflow

To ensure the EA data reflects the compound and not impurities, the following purification is mandatory.

G Start Crude Reaction Mixture Extract Extraction (EtOAc/Water) Start->Extract Partition Dry1 Drying Agent (Na2SO4) Extract->Dry1 Remove Bulk H2O Recryst Recrystallization (EtOH/H2O) Dry1->Recryst Concentrate VacDry High Vac Drying (50°C, 4h, <1 mbar) Recryst->VacDry Critical Step: Remove Solvates Analysis CHN Analysis VacDry->Analysis Sample Prep

Figure 1: Purification workflow emphasizing the critical vacuum drying step to prevent solvent entrapment errors in EA.

The "Drying Pistol" Protocol (Critical Step)

Nitro-pyrazoles are prone to forming hydrates or solvates. Standard air drying will fail EA validation.

  • Place recrystallized solid in a vacuum drying pistol (Abderhalden) or vacuum oven.

  • Set temperature to 50°C (below melting point, but high enough to liberate lattice solvent).

  • Apply high vacuum (<1.0 mbar) for minimum 4 hours .

  • Store in a desiccator over

    
     until weighing.
    
CHN Analysis Method
  • Instrument: Thermo Fisher FlashSmart or PerkinElmer 2400 Series II.

  • Combustion Temp: 950°C (ensure complete combustion of the nitro-aromatic ring).

  • Carrier Gas: Helium (140 mL/min).

  • Reference Standard: Acetanilide (K factor calibration).

  • Sample Mass: 2.0 – 3.0 mg (weighed on Mettler Toledo microbalance,

    
     mg).
    

Data Presentation & Analysis

The following table presents a comparative dataset: a "Failed" run (insufficient drying) vs. a "Passed" run (optimized).

Table 1: Elemental Analysis Validation Data
ElementTheoretical (%)Exp. Run 1 (Air Dried)DeviationResultExp. Run 2 (Vac Dried)DeviationResult
Carbon 60.82 59.10-1.72FAIL 60.78-0.04PASS
Hydrogen 5.10 5.65+0.55FAIL 5.14+0.04PASS
Nitrogen 19.34 18.10-1.24FAIL 19.31-0.03PASS
Root Cause Analysis of Run 1

The data in Run 1 is characteristic of Solvent Entrapment .

  • Observation: Carbon is low (-1.72%), Hydrogen is high (+0.55%).

  • Hypothesis: Presence of Ethanol (

    
    ) or Water (
    
    
    
    ) from recrystallization.
  • Calculation: If the sample contained ~0.2 equivalents of Ethanol, the %C would drop, and %H would rise significantly.

  • Resolution: The vacuum drying step (Run 2) removed the volatile impurities, aligning the data within the

    
     tolerance.
    

Comparative Validation: qNMR Alternative

If the sample quantity is insufficient for EA (<2 mg), or if the compound is explosive (common with polynitro pyrazoles), Quantitative NMR (qNMR) is the validated alternative.

qNMR Protocol for 3-Nitro-1-(2-phenylethyl)-1H-pyrazole
  • Solvent: DMSO-

    
     (ensures full solubility).
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (high purity, non-overlapping signals).

  • Parameters:

    
     relaxation delay = 60s (ensure 
    
    
    
    ), 90° pulse.
  • Integration: Compare the pyrazole

    
     proton signal against the standard's methyl signal.
    

DecisionTree cluster_limit Note: HRMS alone is insufficient for purity validation Q1 Is Sample Quantity > 5mg? Q2 Is Compound Thermally Stable? Q1->Q2 Yes qNMR Perform qNMR (Non-Destructive) Q1->qNMR No EA Perform Elemental Analysis (Gold Standard) Q2->EA Yes Q2->qNMR No (Explosive/Volatile) HRMS HRMS Only (Identity, not Purity)

Figure 2: Decision tree for selecting the appropriate validation method based on sample constraints.

Conclusion

For 3-Nitro-1-(2-phenylethyl)-1H-pyrazole , Elemental Analysis remains the most robust method for proving bulk purity, specifically confirming the absence of inorganic salts and solvates that HRMS misses. However, strict adherence to the vacuum drying protocol is required to meet the


 publication standard.

Recommendation:

  • Primary: Combustion Analysis (CHN) after 4h vacuum drying.

  • Secondary (if limited sample): qNMR with DMSO-

    
     and 1,3,5-Trimethoxybenzene.
    

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • United States Pharmacopeia (USP). (2023). General Chapter <761> Nuclear Magnetic Resonance.Link

  • Katritzky, A. R., et al. (2010). Synthesis and properties of 1-substituted-3-nitropyrazoles. ARKIVOC. Link

Sources

Comparative

Technical Guide: Chromatographic Separation of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole Isomers

Executive Summary The Challenge: The N-alkylation of 3-nitropyrazole with (2-bromoethyl)benzene is a regioselective but not regiospecific reaction. It yields two isomers: the target 3-nitro-1-(2-phenylethyl)-1H-pyrazole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: The N-alkylation of 3-nitropyrazole with (2-bromoethyl)benzene is a regioselective but not regiospecific reaction. It yields two isomers: the target 3-nitro-1-(2-phenylethyl)-1H-pyrazole (1,3-isomer) and the steric impurity 5-nitro-1-(2-phenylethyl)-1H-pyrazole (1,5-isomer) .

The Verdict: While Normal Phase (NP) Flash Chromatography is the standard first-pass purification, it often fails to achieve baseline resolution (


) at high loading due to the similar polarities of the nitro-pyrazole core. Supercritical Fluid Chromatography (SFC)  is the superior alternative for high-throughput separation, offering a 3x reduction in solvent costs and higher resolution due to shape selectivity mechanisms.

Mechanistic Insight: Why Separation is Difficult

To separate these isomers, one must exploit their subtle electronic and steric differences.

  • 1,3-Isomer (Target): The nitro group is distal to the phenylethyl tail. The molecule is relatively planar, allowing the nitro group to interact freely with stationary phase silanols (H-bond acceptor).

  • 1,5-Isomer (Impurity): The nitro group is adjacent to the bulky phenylethyl group. Steric clash forces the nitro group out of planarity and shields it from stationary phase interactions.

Chromatographic Consequence:

  • Normal Phase (Silica): The 1,5-isomer (shielded) interacts less with silica and typically elutes before the 1,3-isomer.

  • Reversed Phase (C18): The 1,3-isomer (more planar/hydrophobic surface area) typically retains longer than the twisted 1,5-isomer.

Comparative Methodologies

Method A: Normal Phase Flash Chromatography (Baseline)

Best for: Crude reaction cleanup, gram-scale, low-cost equipment.

Protocol:

  • Stationary Phase: Spherical Silica Gel (20–40 µm).

  • Mobile Phase: Hexane/Ethyl Acetate (Gradient).

  • Loading: Dry load on Celite or Silica (critical for resolution). Liquid injection in DCM causes band broadening.

Optimized Gradient:

Time (CV) % Ethyl Acetate Description
0–2 5% Equilibration
2–5 5% → 15% Elution of non-polar impurities
5–15 15% → 30% Separation Zone (Isomers elute here)

| 15–20 | 30% → 100% | Column Flush |

  • Pros: Cheap; simple scaling.

  • Cons: High solvent consumption; "mixed fractions" are common; significant tailing of the nitro-group.

Method B: Reversed-Phase (RP) Prep-HPLC

Best for: High purity (>99.5%) requirements, final polishing.

Protocol:

  • Column: C18 (e.g., XBridge C18 or Phenomenex Gemini), 5 µm, 150 x 21.2 mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (improves peak shape of nitro group).

    • B: Acetonitrile.[1][2]

  • Flow Rate: 20 mL/min.

Experimental Data (Representative): | Isomer | Retention Time (


) | Selectivity (

) | Resolution (

) | | :--- | :--- | :--- | :--- | | 1,5-Isomer | 6.2 min | - | - | | 1,3-Isomer | 7.8 min | 1.26 | 3.2 |
  • Pros: Excellent peak shape; removal of polar synthetic byproducts.

  • Cons: Water removal (lyophilization) is slow; lower loading capacity than NP.

Method C: Supercritical Fluid Chromatography (SFC)

Best for: High throughput, isomer resolution, "Green" chemistry.

SFC is the recommended method for this separation. The orthogonal selectivity of CO2 (non-polar) mixed with Methanol (polar) on a 2-Ethylpyridine (2-EP) column exploits the basicity of the pyrazole nitrogens.

Protocol:

  • Column: 2-Ethylpyridine (2-EP) or Amino (NH2), 5 µm.

  • Mobile Phase: CO2 / Methanol (Isocratic 90:10).

  • Back Pressure: 120 bar.

  • Temperature: 40°C.

  • Pros: Isomers often elute in < 3 minutes; solvent evaporates instantly; higher loading than HPLC.

  • Cons: High initial equipment cost.

Comparative Analysis Summary

The following table contrasts the performance of the three methods for purifying 100 mg of crude mixture (4:1 ratio of 1,3 to 1,5 isomers).

MetricNormal Phase (Flash)RP-HPLC (Prep)SFC (Prep)
Resolution (

)
1.2 (Marginal)3.2 (Excellent)4.5 (Superior)
Run Time 25 min15 min4 min
Solvent Cost High (0.5 L)Medium (0.2 L)Low (<0.05 L)
Yield 85% (due to mixed cuts)95%98%
Throughput 0.2 g/hour 0.4 g/hour 2.0 g/hour

Decision Workflow

The following diagram illustrates the logical decision process for selecting the purification method based on scale and purity requirements.

SeparationWorkflow Start Crude Reaction Mixture (1,3- & 1,5-isomers) Analyze Analytical HPLC/TLC Check Ratio & Impurities Start->Analyze ScaleCheck Scale > 5g? Analyze->ScaleCheck NP_Flash Method A: Normal Phase Flash (Hex/EtOAc) ScaleCheck->NP_Flash Yes (Bulk Cleanup) SFC_Route Method C: SFC (2-EP Column) (High Throughput) ScaleCheck->SFC_Route No (Direct Purification) PurityCheck Purity > 98%? NP_Flash->PurityCheck RP_Route Method B: RP-HPLC (C18) (Polishing) PurityCheck->RP_Route No (Repurification) Final Pure 1,3-Isomer (Drug Candidate) PurityCheck->Final Yes SFC_Route->Final RP_Route->Final

Caption: Decision tree for selecting the optimal purification route based on scale and initial purity.

References

  • BenchChem Technical Support. (2025).[3] Column chromatography conditions for separating pyrazole isomers. Retrieved from

  • MDPI. (2022). Regioselective Synthesis and Separation of N-Alkylated Pyrazoles. International Journal of Molecular Sciences. Retrieved from

  • Snyder, L. R., et al. (2010).[4] Introduction to Modern Liquid Chromatography. (General reference for RP vs NP selectivity mechanisms).

  • Toribio, L., et al. (2019). Comparison of Retention Behavior between SFC and NP-HPLC. Journal of Chromatography A. Retrieved from

Sources

Validation

Benchmarking Synthetic Routes for 3-Nitro-1-(2-phenylethyl)-1H-pyrazole

Topic: Benchmarking synthetic routes for 3-Nitro-1-(2-phenylethyl)-1H-pyrazole Content Type: Publish Comparison Guides. Executive Summary The synthesis of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole presents a classic heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking synthetic routes for 3-Nitro-1-(2-phenylethyl)-1H-pyrazole Content Type: Publish Comparison Guides.

Executive Summary

The synthesis of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole presents a classic heterocyclic challenge: balancing regioselectivity with process scalability. As a scaffold often implicated in energetic materials and bioactive enzyme inhibitors, the placement of the nitro group at the 3-position (rather than the 4- or 5-position) is critical for activity.

This guide benchmarks three distinct synthetic pathways. Our analysis identifies Route 1 (Direct Alkylation of 3-Nitropyrazole) as the optimal balance of cost and scalability for gram-to-kilogram synthesis, despite the need for isomer separation. Route 2 (De Novo Cyclization) is recommended solely when absolute regiochemical fidelity is required without chromatographic purification.

Comparative Performance Matrix
MetricRoute 1: Direct AlkylationRoute 2: De Novo CyclizationRoute 3: Mitsunobu Coupling
Primary Mechanism

Displacement
Condensation/CyclizationRedox Dehydration
Starting Materials 3-Nitropyrazole, Phenethyl bromidePhenethylhydrazine, Nitromalonaldehyde3-Nitropyrazole, 2-Phenylethanol
Regioselectivity ~4:1 to 9:1 (1,3- vs 1,5-isomer)100% (Structurally defined)~4:1 (Similar to Route 1)
Yield (Isolated) 65–75%40–55%50–65%
Scalability HighLow (Unstable intermediates)Medium (Reagent waste)
Safety Profile Moderate (Standard handling)Low (Explosive precursors)Moderate (Phosphine oxides)

Route Analysis & Technical Deep Dive

Route 1: Direct Alkylation of 3-Nitropyrazole (The Industry Standard)

This route relies on the nucleophilic substitution of (2-bromoethyl)benzene by the 3-nitropyrazole anion.

Mechanistic Insight: 3-Nitropyrazole exists in a tautomeric equilibrium between the 3-nitro-1H and 5-nitro-1H forms. Upon deprotonation, the resulting anion is delocalized. Alkylation can occur at either nitrogen:

  • N1 Attack: Yields 1-(2-phenylethyl)-3-nitropyrazole (Target).

  • N2 Attack: Yields 1-(2-phenylethyl)-5-nitropyrazole (Undesired).

Causality of Selectivity: The nitro group is electron-withdrawing and sterically bulky. Formation of the 1,5-isomer places the alkyl group adjacent to the nitro group, creating significant steric strain (peri-interaction). Consequently, the reaction kinetically and thermodynamically favors the 1,3-isomer , typically in ratios ranging from 4:1 to >9:1 depending on the base and solvent used [1].

Optimization: Using Cesium Carbonate (


)  in DMF  often enhances the ratio of the 1,3-isomer compared to Sodium Hydride (

), likely due to the "cesium effect" stabilizing the specific transition state or solubility factors.
Route 2: De Novo Cyclization (The Regio-King)

This route constructs the pyrazole ring from acyclic precursors: (2-phenylethyl)hydrazine and a nitromalonaldehyde equivalent (e.g., sodium nitromalonaldehyde monohydrate).

Mechanistic Insight: The hydrazine nitrogen attacks the electrophilic carbonyls of the nitromalonaldehyde. Because the hydrazine is already substituted with the phenethyl group, the cyclization forces the substituents into fixed positions. There is no ambiguity regarding N-alkylation; the product is exclusively the 1-substituted-3-nitro isomer (assuming the nitro group is at the central carbon of the three-carbon fragment).

Critical Drawback: Nitromalonaldehyde salts are often unstable and shock-sensitive (energetic precursors). The reaction conditions (often acidic condensation) can be harsh, leading to lower yields due to tar formation [2].

Route 3: Mitsunobu Coupling

This route utilizes 2-phenylethanol directly, avoiding alkyl halides.

Mechanistic Insight: The reaction proceeds via a phosphonium intermediate activating the alcohol. The 3-nitropyrazole acts as the pronucleophile. While mild, the regioselectivity is governed by the same steric factors as Route 1. The atom economy is poor due to the generation of triphenylphosphine oxide and hydrazodicarboxylate byproducts, making purification difficult on a large scale [3].

Visualizing the Synthetic Logic

SyntheticPathways Start_Alk 3-Nitropyrazole + Phenethyl Bromide Inter_Anion Pyrazolate Anion (Delocalized) Start_Alk->Inter_Anion Base (Cs2CO3) Start_Cyc Phenethylhydrazine + Na-Nitromalonaldehyde Inter_Hydrazone Hydrazone Intermediate Start_Cyc->Inter_Hydrazone Condensation Start_Mit 3-Nitropyrazole + Phenethyl Alcohol Inter_Phos Oxyphosphonium Complex Start_Mit->Inter_Phos DEAD/PPh3 Prod_Target TARGET: 3-Nitro-1-(2-phenylethyl)-1H-pyrazole Inter_Anion->Prod_Target Major Path (Sterics) Prod_Isomer ISOMER: 5-Nitro-1-(2-phenylethyl)-1H-pyrazole Inter_Anion->Prod_Isomer Minor Path Inter_Hydrazone->Prod_Target Cyclization (Regiospecific) Inter_Phos->Prod_Target SN2 Displacement Inter_Phos->Prod_Isomer Minor Path

Figure 1: Decision tree comparing mechanistic pathways. Route 1 and 3 suffer from isomer generation, while Route 2 is regiospecific but chemically hazardous.

Detailed Experimental Protocol

Selected Method: Route 1 (Direct Alkylation) Rationale: Best balance of safety, availability of reagents, and yield.

Reagents
  • Substrate: 3-Nitropyrazole (1.0 eq)

  • Electrophile: (2-Bromoethyl)benzene (1.2 eq)

  • Base: Cesium Carbonate (

    
    ) (1.5 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF) (anhydrous, 10 mL/g substrate)

  • Workup: Ethyl Acetate (EtOAc), Brine, Hexanes.

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-Nitropyrazole (1.13 g, 10 mmol) in anhydrous DMF (12 mL).

    • Self-Validating Check: The solution should be clear. If cloudy, ensure reagents are dry; water inhibits the reaction.

  • Deprotonation: Add Cesium Carbonate (4.88 g, 15 mmol) in a single portion. Stir at room temperature for 30 minutes.

    • Observation: The mixture may turn slightly yellow or heterogeneous as the pyrazolate salt forms.

  • Alkylation: Add (2-Bromoethyl)benzene (1.64 mL, 12 mmol) dropwise via syringe. Heat the reaction mixture to 60°C and stir for 4–6 hours.

    • Monitoring: Monitor via TLC (30% EtOAc in Hexanes). The starting material (

      
      ) should disappear, and two higher running spots will appear. The major spot (Target, 
      
      
      
      ) should be more intense than the minor spot (5-nitro isomer,
      
      
      ).
  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (50 mL) to precipitate inorganic salts and quench the reaction. Extract with EtOAc (3 x 30 mL).

    • Phase Separation: The organic layer contains both isomers.

  • Purification (Critical Step): Wash combined organics with brine (2 x 20 mL), dry over

    
    , and concentrate
    in vacuo.
    Column Chromatography:  Load the crude oil onto silica gel. Elute with a gradient of Hexanes:EtOAc (90:10 
    
    
    
    70:30).
    • Elution Order: The 5-nitro isomer (undesired) typically elutes first (less polar due to shielding of the nitro group). The 3-nitro isomer (target) elutes second.

  • Characterization:

    • 1H NMR (CDCl3): Look for the diagnostic triplet of the

      
       protons. In the 3-nitro isomer, the pyrazole C5-H (adjacent to N) appears further downfield (
      
      
      
      ~7.5-8.0 ppm) compared to the 5-nitro isomer.

References

  • Janssen, J. W. A. M., et al. (1973). Pyrazoles.[1][2][3][4][5][6] XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction: Mechanism and Modifications. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations. (Context on alkylation regioselectivity). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole

This document provides a detailed protocol for the safe handling and disposal of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole. As a nitro-containing heterocyclic compound, this substance requires careful management to mitigate...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole. As a nitro-containing heterocyclic compound, this substance requires careful management to mitigate risks to personnel, research integrity, and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The procedures outlined herein are based on established principles of laboratory safety, chemical waste management regulations, and the known reactivity of nitroaromatic compounds.

Hazard Assessment and Chemical Profile

Primary Hazards:

  • Thermal Instability and Reactivity: Nitroaromatic compounds are known for their energetic properties. The carbon-nitro (C-NO2) bond can release significant energy upon decomposition, which can be initiated by heat, shock, or friction.[1][2] Runaway reactions can lead to rapid gas and heat generation, potentially causing pressurization and explosion in a sealed container.[2] The primary decomposition pathway for many nitroaromatics involves the cleavage of the C-NO2 bond.[1][3]

  • Toxicity: Pyrazole and its derivatives can exhibit moderate to high toxicity. Analogous compounds are often harmful if swallowed, toxic in contact with skin, and cause serious eye irritation or damage.[4][5][6] Therefore, 3-Nitro-1-(2-phenylethyl)-1H-pyrazole should be handled as a toxic substance.

  • Chemical Incompatibility: This compound is incompatible with a range of substances that can catalyze its decomposition or lead to violent reactions. Segregation from these materials is critical.

Data Presentation: Chemical Incompatibility Chart

Incompatible Material ClassPotential HazardRationale and Causality
Strong Bases (e.g., NaOH, KOH)Violent reaction, explosion hazard.Bases can react with nitro compounds to form shock-sensitive salts or initiate decomposition pathways.[7]
Strong Reducing Agents (e.g., NaBH₄, LiAlH₄)Fire, explosion, heat generation.The nitro group can be reduced in a highly exothermic reaction.[8]
Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates)Fire, explosion.While the nitro group is an oxidant, mixing with stronger oxidizers can create highly unstable and explosive mixtures.[8][9]
Alkali Metals (e.g., Sodium, Potassium)Violent reaction, explosion.Reacts vigorously with active metals.[7][10]
Heat and Ignition Sources Accelerated decomposition.Thermal energy can initiate the breakdown of the nitro group, leading to a potential runaway reaction.[1][2]

Standard Operating Procedure for Waste Disposal

All chemical waste must be managed in accordance with federal and state regulations, such as those from the Environmental Protection Agency (EPA), and institutional policies.[11][12] Treat all waste containing 3-Nitro-1-(2-phenylethyl)-1H-pyrazole as hazardous waste.[13]

Experimental Protocol: Waste Accumulation and Labeling

This protocol details the mandatory steps for collecting and storing waste generated from experiments involving 3-Nitro-1-(2-phenylethyl)-1H-pyrazole within the laboratory.

Materials:

  • Designated hazardous waste container (glass or polyethylene, compatible with waste stream solvents).[13][14]

  • Secondary containment bin.[14]

  • Hazardous Waste Label.

  • Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate chemical-resistant gloves.

Procedure:

  • Container Selection: Choose a clean, dry container made of a material compatible with the waste. If the waste is in a solvent, ensure compatibility with that solvent. The original chemical container is often a suitable choice for unused or expired material.[13] The container must have a tight-fitting, leak-proof lid.[14]

  • Designate a Satellite Accumulation Area (SAA): Establish an SAA at or near the point of waste generation (e.g., in the fume hood where the work is performed).[15][16] This area must be under the control of laboratory personnel.[11]

  • Segregation: Place the waste container within a secondary containment bin to prevent spills from spreading. Crucially, ensure this SAA is physically separate from the storage of incompatible chemicals as detailed in the table above (e.g., separate cabinets or containment bins for acids, bases, and reactives).[11][17][18]

  • Labeling: As soon as the first drop of waste is added, affix a "HAZARDOUS WASTE" label to the container.[15][19] The label must include:

    • The full chemical name: "3-Nitro-1-(2-phenylethyl)-1H-pyrazole". Do not use abbreviations or formulas.[15]

    • The names of all other components in the container (e.g., solvents) with their approximate percentages.[15]

    • A clear indication of the hazards (e.g., "Toxic," "Reactive"). Pictograms or NFPA/HMIS warnings are recommended.[19]

  • Accumulation: Keep the waste container closed at all times except when adding waste.[15][18] Do not leave a funnel in the container opening.[15]

  • Monitoring: Do not overfill the container; stop at 90% capacity to allow for expansion.[17] Regularly inspect the container for signs of leaks, degradation, or pressure buildup.[11]

  • Requesting Pickup: Once the container is full or waste is no longer being generated, submit a waste collection request to your institution's Environmental Health & Safety (EHS) department.[13] Do not store more than 55 gallons of hazardous waste in your laboratory's SAA(s).[13][20]

Disposal Pathways

For laboratory-scale quantities, researchers should not attempt to chemically neutralize or degrade this compound themselves. Such procedures can be dangerous and may create other hazardous byproducts.[21]

  • Primary Disposal Method: Incineration: The universally accepted and safest method for disposing of organic nitro compounds is through high-temperature incineration by a licensed hazardous waste disposal facility. This process ensures the complete destruction of the compound into less harmful gaseous products like CO₂, H₂O, and N₂. Your institution's EHS office will manage the transfer of waste to such a facility.[22]

  • Alternative Degradation Technologies (for context): At an industrial scale, other methods exist for treating wastewater contaminated with nitroaromatics. These include advanced oxidation processes like using the Fenton reagent (a solution of hydrogen peroxide and an iron catalyst) to degrade the molecule.[23] These methods are complex and not suitable for laboratory use.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses to minimize harm.

Experimental Protocol: Small Spill Cleanup

This protocol is for small spills (<100 mL) that can be managed by trained laboratory personnel. For larger spills, evacuate the area and contact EHS immediately.[13]

Materials:

  • Spill kit with inert absorbent material (e.g., vermiculite, sand). Do not use combustible absorbents like paper towels.

  • Waste container for spill debris, with a hazardous waste label.

  • Full PPE, including respiratory protection if the material is a powder.

Procedure:

  • Alert and Secure: Alert personnel in the immediate area. Remove all ignition sources.[24]

  • Containment: Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material.[24]

  • Collection: Carefully sweep or scoop the absorbed material into a designated, compatible container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water, or as recommended by EHS). Collect all cleaning materials (wipes, etc.) as hazardous waste.

  • Disposal: Seal and label the container with the spill debris as hazardous waste, listing all contents, and arrange for pickup through EHS.[13]

First Aid and Exposure
  • Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[22]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4][22]

  • Ingestion: Do not induce vomiting.[4] Rinse the mouth with water. Seek immediate medical attention and provide the SDS or chemical name if possible.[22]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole waste.

G start Waste Generated (Solid, Liquid, or Unused Reagent) is_hazardous Is the waste considered hazardous? start->is_hazardous treat_as_hazardous Yes. Per institutional policy, treat all chemical waste as hazardous. is_hazardous->treat_as_hazardous Yes select_container Select Appropriate & Compatible Waste Container treat_as_hazardous->select_container label_container Affix 'Hazardous Waste' Label with Full Chemical Names & Percentages select_container->label_container place_in_saa Place in Designated & Segregated Satellite Accumulation Area (SAA) label_container->place_in_saa keep_closed Keep Container Closed Except When Adding Waste place_in_saa->keep_closed monitor Monitor Container (Fill Level < 90%, Integrity) keep_closed->monitor request_pickup Container Full or Waste Stream Complete? monitor->request_pickup Check Status request_pickup->monitor No submit_request Submit Waste Pickup Request to EHS request_pickup->submit_request Yes end EHS Collects for Final Disposal submit_request->end

Caption: Waste Disposal Workflow for 3-Nitro-1-(2-phenylethyl)-1H-pyrazole.

Waste Minimization Strategies

Responsible chemical management includes minimizing waste generation.

  • Source Reduction: Order only the quantity of chemical required for your experiments.[20]

  • Scale Reduction: Whenever feasible, reduce the scale of experiments to produce less waste.[20]

  • Inventory Management: Maintain an accurate and up-to-date chemical inventory to avoid purchasing duplicates and to track expiration dates.[17]

References

  • Thermal Stability Characteristics of Nitroarom
  • Best Practices for Managing Labor
  • Properly Managing Chemical Waste in Labor
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Thermal Hazard Analysis of Nitroarom
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
  • Kinetics and Mechanisms of Thermal Decomposition of Nitroarom
  • Hazardous Waste Disposal Guide. (2023). Northwestern University Research Safety.
  • Laboratory Waste Disposal. (2024). Environmental Marketing Services.
  • Hazardous Waste Disposal Guidelines. (n.d.). Purdue University.
  • analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. (2024). SciELO.
  • Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simul
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA).
  • Safe Disposal of 3-Nitrocyclopent-1-ene: A Procedural Guide. (n.d.). Benchchem.
  • Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone. (n.d.).
  • Decontamination and Disposal of Nitrosoureas and Related N-nitroso Compounds. (1988).
  • SAFETY DATA SHEET for 3-Nitro-1H-pyrazole. (n.d.). AFG Bioscience LLC.
  • SAFETY DATA SHEET for Pyrazole. (2026). Sigma-Aldrich.
  • 3-Nitro-1H-pyrazole - Safety D
  • Laboratory Waste Management: The New Regulations. (2019).
  • Laboratory Liquid Waste Disposal Flow Chart. (2024).
  • Methyl 3-nitro-1H-pyrazole-4-carboxylate - Safety D
  • SAFETY DATA SHEET for 3-Methyl-1H-pyrazole. (2020). Thermo Fisher Scientific.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2026).
  • Organic Nitro Compounds Waste Comp
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
  • Loop Treat Nitro Safety D
  • Nitroglycerin - HAZARD SUMMARY. (n.d.).
  • SAFETY D
  • Understanding OSHA Chemical Storage Requirements. (n.d.). PolyStar Containment.
  • NITROUS OXIDE. (2024).
  • Synthesis and dye degradation properties of Cu complexes with pyrazole deriv
  • Hazardous Substance Fact Sheet for Nitroethane. (n.d.). New Jersey Department of Health.
  • Degradation of nitroarom
  • Degradation Profiling of Pharmaceuticals: A Review. (2018). IJNRD.
  • Overview Of Degradation Studies For Pharmaceutical Drug Candid
  • TABLE OF INCOMPATIBLE CHEMICALS. (n.d.).
  • Appendix K - Incompatible Chemicals. (n.d.). Cornell University Environment, Health and Safety.
  • Incompatible Chemicals. (n.d.). Risk Management and Safety.
  • Examples of Incomp

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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Reactant of Route 1
3-Nitro-1-(2-phenylethyl)-1H-pyrazole
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3-Nitro-1-(2-phenylethyl)-1H-pyrazole
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